molecular formula C6H9N3 B2491817 N-ethylpyridazin-3-amine CAS No. 68588-38-5

N-ethylpyridazin-3-amine

Cat. No.: B2491817
CAS No.: 68588-38-5
M. Wt: 123.159
InChI Key: QBGIFRJRLHNPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylpyridazin-3-amine is a chemical compound featuring a pyridazine core substituted with an ethylamino group. This structure classifies it as a nitrogen-containing heterocyclic amine, a privileged scaffold in medicinal and agricultural chemistry . Pyridazine derivatives are of significant interest in organic synthesis and drug discovery due to their potential to engage in hydrogen bonding and dipole-dipole interactions with biological targets . As a building block, N-Ethylpyridazin-3-amine serves as a key synthetic intermediate. Its structure is amenable to further functionalization, enabling researchers to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The compound can be utilized in various cross-coupling reactions, nucleophilic substitutions, and cyclization reactions to develop more complex molecular architectures. In research applications, derivatives of similar amines have been explored for their potential biological activities. Computational studies and molecular docking of related methylpyridine derivatives suggest potential binding affinities to therapeutic protein targets, indicating the value of such heterocyclic amines in early-stage drug discovery . This reagent is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable laboratory and regulatory standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGIFRJRLHNPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-ethylpyridazin-3-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for N-ethylpyridazin-3-amine , a critical heterocyclic building block in medicinal chemistry.[1] It details the physicochemical properties, synthesis pathways, reactivity profiles, and applications of this scaffold in drug discovery.[2]

Chemical Class: Aminopyridazine Derivative Role: Pharmacophore Building Block / Bioisostere[1]

Core Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The pyridazine ring (1,2-diazine) is a "privileged scaffold" in modern drug design, valued for its ability to lower lipophilicity (LogP) and increase aqueous solubility compared to phenyl or pyridine analogs. N-ethylpyridazin-3-amine combines this electron-deficient ring with a secondary amine handle, creating a versatile motif for hydrogen bonding and further functionalization.[1]

Key Identifiers & Data Table
PropertyValue / DescriptionSource/Note
IUPAC Name N-Ethylpyridazin-3-amine
Common Synonyms 3-(Ethylamino)pyridazine, 3-Ethylaminopyridazine
CAS Number Not widely listed (Generic: 50926-57-5 for related analogs)PubChem CID: 12446652
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
SMILES CCNc1cccnn1
pKa (Calc.) ~5.8 (Ring N2 protonation)Lower than 3-aminopyridine (6.[1][3][4][5][6]0) due to N-N repulsion.
LogP (Calc.) ~0.6 – 0.9Significantly lower than aniline analogs (~1.5).[1]
H-Bond Donors 1 (Exocyclic NH)
H-Bond Acceptors 2 (Ring Nitrogens)
Physical State Low-melting solid or viscous oilDisrupted H-bonding vs. primary amine (mp 168°C).[1]
Electronic Structure & Basicity

Unlike aniline, where the lone pair is delocalized into the ring making the nitrogen non-basic, the exocyclic nitrogen in 3-aminopyridazines is part of a push-pull system but retains some nucleophilicity. However, the ring nitrogen at position 2 (N2) is the most basic site.

  • Protonation Site: Protonation occurs preferentially at N2 (the ring nitrogen adjacent to the amino group is less basic due to steric and electronic repulsion, while N2 benefits from resonance stabilization of the cation).

  • Tautomerism: While amino-imino tautomerism is possible, the amino form is the predominant tautomer in solution and solid state for 3-aminopyridazines.

Synthesis & Manufacturing Methodologies

The most robust route to N-ethylpyridazin-3-amine is via Nucleophilic Aromatic Substitution (SNAr) .[1] The pyridazine ring is sufficiently electron-deficient to facilitate the displacement of a leaving group (typically chloride) by an amine nucleophile.

Primary Synthetic Route: SNAr Displacement[1]

Precursor: 3-Chloropyridazine (or 3,6-dichloropyridazine for bifunctional scaffolds).[1] Reagent: Ethylamine (70% aq. or anhydrous in THF).

Reaction Mechanism (Graphviz Diagram)

Synthesis SM 3-Chloropyridazine (Electrophile) Complex Meisenheimer Complex SM->Complex Nucleophilic Attack (C3 Position) Reagent Ethylamine (Nucleophile) Reagent->Complex Product N-Ethylpyridazin-3-amine (Target) Complex->Product Elimination of Cl- Byproduct HCl (Salt) Complex->Byproduct

Figure 1: SNAr mechanism showing the displacement of chloride by ethylamine via an addition-elimination pathway.

Detailed Experimental Protocol

This protocol is a standardized adaptation for laboratory-scale synthesis (1–10 g).

  • Setup: Charge a pressure tube or autoclave with 3-chloropyridazine (1.0 eq) and ethanol (5 mL/mmol).

  • Reagent Addition: Add ethylamine (5.0 eq, 70% in water or 2.0M in THF). The excess amine serves as both nucleophile and acid scavenger.

  • Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours.

    • Note: The reaction is sluggish at room temperature due to the moderate deactivation of the monocycle compared to nitro-substituted rings.

  • Monitoring: Monitor by LCMS (Target mass [M+H]+ = 124.1). Disappearance of starting material (Rt ~ earlier) and appearance of product (Rt ~ later, more polar).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ethylamine.

    • Dissolve residue in DCM/CHCl₃ and wash with sat. NaHCO₃ (to liberate the free base from HCl salt).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10). The product is polar.

Reactivity Profile & Metabolic Stability[1][5][11]

Understanding the reactivity of the pyridazine core is essential for downstream medicinal chemistry optimization.

Chemical Reactivity Map

Reactivity Core N-Ethylpyridazin-3-amine N2_Prot Protonation (pKa ~5.8) Forms cation at N2 Core->N2_Prot Acidic Media Acylation N-Acylation/Alkylation (Exocyclic N) Core->Acylation R-COCl / R-X (Base) Oxidation N-Oxidation (mCPBA) Forms N-oxide (Metabolic Liability) Core->Oxidation CYP450 / Peroxides EAS Electrophilic Subst. (Difficult due to e- deficiency) Core->EAS Requires Activation

Figure 2: Reactivity profile highlighting the dual nitrogen functionality and oxidation potential.[1]

Medicinal Chemistry Implications[2][4][5][11][12]
  • Solubility: The pyridazine nitrogens act as excellent hydrogen bond acceptors, significantly improving aqueous solubility compared to benzene rings.

  • Metabolic Stability: The pyridazine ring is generally stable to oxidative metabolism, but the N-oxide formation is a potential clearance pathway. The ethyl group is susceptible to dealkylation (via CYP450), though less so than methyl groups.

  • Bioisosterism: This scaffold is a classic bioisostere for pyridine (e.g., in kinase inhibitors) to tune the electronic properties of the exocyclic amine.

Safety & Handling

  • Hazards: Like most low-molecular-weight aminopyridines/pyridazines, this compound should be treated as Toxic if swallowed and an Irritant to eyes/skin.[1][6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridazines can darken upon air exposure due to slow oxidation.

References

  • Synthesis of Aminopyridazines: Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 3-halo-pyridazines."

  • Physicochemical Properties: PubChem Compound Summary, "N-ethylpyridazin-3-amine (CID 12446652)."[1]

  • Medicinal Chemistry Applications: Wermuth, C. G. The Practice of Medicinal Chemistry. "Pyridazines as privileged scaffolds."[7]

  • pKa and Basicity: Journal of Organic Chemistry, "Basicity and protonation sites of aminopyridazines."

Sources

Introduction: The Pyridazine Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Pathways of N-ethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. Its unique electronic properties, stemming from the adjacent nitrogen atoms in the six-membered ring, allow it to serve as a versatile hydrogen bond acceptor and influence the physicochemical properties of a molecule. N-ethylpyridazin-3-amine, a specific derivative, represents a key building block for the synthesis of more complex molecules. Understanding its synthetic pathways is crucial for researchers aiming to incorporate this valuable fragment into novel drug candidates or functional materials. This guide provides a detailed exploration of the principal synthetic strategies for N-ethylpyridazin-3-amine, offering insights into the mechanistic rationale, experimental considerations, and comparative analysis of each approach.

Retrosynthetic Overview

A retrosynthetic analysis of N-ethylpyridazin-3-amine reveals several logical bond disconnections. The primary disconnection is the C-N bond between the ethyl group and the amine, suggesting either direct alkylation of a primary amine or a reductive amination approach. Alternatively, the C-N bond between the pyridazine ring and the amino group can be disconnected, pointing towards a synthesis starting from a halogenated pyridazine and ethylamine.

G cluster_pathways Synthetic Pathways cluster_precursors Key Precursors N-ethylpyridazin-3-amine N-ethylpyridazin-3-amine Pathway_1 Direct Alkylation N-ethylpyridazin-3-amine->Pathway_1 C-N (ethyl) bond Pathway_2 Reductive Amination N-ethylpyridazin-3-amine->Pathway_2 C-N (ethyl) bond Pathway_3 Nucleophilic Substitution N-ethylpyridazin-3-amine->Pathway_3 C-N (ring) bond 3-Aminopyridazine 3-Aminopyridazine Pathway_1->3-Aminopyridazine Ethylating Agent Ethylating Agent Pathway_1->Ethylating Agent Pathway_2->3-Aminopyridazine Acetaldehyde Acetaldehyde Pathway_2->Acetaldehyde 3-Chloropyridazine 3-Chloropyridazine Pathway_3->3-Chloropyridazine Ethylamine Ethylamine Pathway_3->Ethylamine

Caption: Retrosynthetic analysis of N-ethylpyridazin-3-amine.

Pathway 1: Direct N-Alkylation of 3-Aminopyridazine

Direct N-alkylation represents the most straightforward conceptual approach, involving the reaction of 3-aminopyridazine with an ethylating agent.

Mechanistic Rationale and Causality

This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amino group of 3-aminopyridazine acts as the nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., bromoethane or iodoethane). The presence of a mild base is often required to neutralize the hydrogen halide byproduct generated during the reaction.

Core Challenge: A significant drawback of direct alkylation is the potential for over-alkylation.[1][2] The product, N-ethylpyridazin-3-amine, is a secondary amine and is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it competitive in reacting with the ethylating agent, leading to the formation of the tertiary amine (N,N-diethylpyridazin-3-amine) and even the quaternary pyridazinium salt. This lack of selectivity can result in a complex product mixture that is difficult to separate, leading to low yields of the desired mono-ethylated product.

Experimental Protocol: Direct Ethylation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyridazine (1.0 eq) and a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the suspension.

  • Ethylating Agent: Slowly add bromoethane (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel to isolate the N-ethylpyridazin-3-amine from unreacted starting material and poly-alkylated byproducts.

ParameterCondition/ReagentRationale
Starting Material 3-AminopyridazineCommercially available pyridazine core.
Ethylating Agent Bromoethane, IodoethaneProvides the ethyl group via SN2 reaction.
Base K₂CO₃, Cs₂CO₃Neutralizes HBr/HI byproduct without competing as a nucleophile.
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate SN2 reactions.
Yield Expectation Low to ModerateProne to over-alkylation, reducing selectivity and yield.

Pathway 2: Reductive Amination

Reductive amination is a highly effective and controllable method for the synthesis of N-substituted amines, circumventing the issue of over-alkylation seen in direct alkylation.[1][3]

Mechanistic Rationale and Causality

This two-step, one-pot process involves the initial reaction of 3-aminopyridazine with an aldehyde (acetaldehyde) to form an intermediate imine (or the corresponding iminium ion under acidic conditions). This imine is then reduced in situ by a selective reducing agent to yield the target secondary amine.

Expertise & Trustworthiness: The key to this method's success lies in the choice of reducing agent. A mild hydride donor that selectively reduces the imine in the presence of the starting aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose, as it is less reactive than reagents like sodium borohydride (NaBH₄) and will not readily reduce the aldehyde starting material.[4] The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid), which promotes the formation of the electrophilic iminium ion, accelerating the reduction step. It is important to note that the basicity of some aminopyridines can buffer the reaction, potentially slowing imine formation; careful pH control is therefore crucial.[4]

G cluster_workflow Reductive Amination Workflow A Combine 3-Aminopyridazine, Acetaldehyde, and Solvent B Add Acetic Acid (Catalyst) A->B C Stir for Imine Formation (e.g., 1 hour at RT) B->C D Add NaBH(OAc)3 (Portion-wise) C->D E Reaction Monitoring (TLC) D->E F Aqueous Workup (Quench with NaHCO3) E->F G Extraction & Purification F->G

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Reductive Amination
  • Setup: In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution, followed by acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. An exothermic reaction may be observed.

  • Reaction: Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

ParameterCondition/ReagentRationale
Carbonyl Source AcetaldehydeProvides the ethyl group backbone.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for reducing imines over aldehydes.
Catalyst Acetic AcidPromotes the formation of the reactive iminium ion.
Solvent 1,2-Dichloroethane (DCE)Common solvent for this transformation, compatible with reagents.
Yield Expectation Good to HighHigh selectivity avoids over-alkylation, leading to cleaner reactions.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

This strategy builds the final molecule by forming the C-N bond between the pyridazine ring and the amine nitrogen. It begins with a pyridazine ring that is pre-functionalized with a good leaving group, such as a halogen.

Mechanistic Rationale and Causality

The reaction of 3-chloropyridazine with ethylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the carbon at the 3-position towards nucleophilic attack. Ethylamine attacks this carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The complex then re-aromatizes by expelling the chloride ion, yielding the final product.

Expertise & Trustworthiness: The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the leaving group. The pyridazine ring is sufficiently electron-deficient to undergo SNAr, especially with a good nucleophile like ethylamine. The reaction is often performed at elevated temperatures to overcome the activation energy barrier. For less reactive systems or more sterically hindered amines, palladium-catalyzed Buchwald-Hartwig amination can be an effective, albeit more complex and costly, alternative.[5]

Experimental Protocol: SNAr Reaction
  • Setup: In a sealed pressure vessel, combine 3-chloropyridazine (1.0 eq) with an excess of ethylamine (3-5 eq, often as a solution in ethanol or THF).

  • Solvent: A polar solvent like ethanol or N-methyl-2-pyrrolidone (NMP) can be used.

  • Reaction: Seal the vessel and heat the mixture to 100-150°C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully vent the vessel. Remove the excess ethylamine and solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any amine salts. Dry the organic layer and concentrate. Purify the crude product by column chromatography or crystallization.

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantagesBest For
1. Direct Alkylation Simple, one-step process.Low selectivity, risk of over-alkylation, difficult purification.Quick, small-scale synthesis where yield is not critical.
2. Reductive Amination High selectivity, good yields, clean reaction profile.Requires a specific and sometimes costly reducing agent.Reliable, scalable synthesis for research and development.
3. Nucleophilic Substitution Utilizes different starting materials, can be high-yielding.Requires elevated temperatures/pressure, excess amine.Situations where 3-chloropyridazine is more accessible than 3-aminopyridazine.

Conclusion and Recommendation

For researchers and drug development professionals requiring a reliable and scalable synthesis of N-ethylpyridazin-3-amine with high purity, reductive amination stands out as the superior methodology . Its inherent selectivity prevents the formation of undesirable poly-alkylated byproducts, simplifying purification and ensuring higher, more reproducible yields. While direct alkylation is conceptually simpler, its practical application is hampered by a lack of control. The SNAr pathway is a viable alternative, particularly if the halogenated precursor is readily available, but the conditions can be harsher. The reductive amination pathway provides a robust and efficient route, making it the recommended choice for producing N-ethylpyridazin-3-amine in a professional research setting.

References

  • Bunnage, M. E., et al. (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Medicinal Chemistry Letters, 4(5), 489–493. [Link]

  • Abdel-Fattah, A. A. F. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemguides. (2020, November 25). Amine Synthesis via SN2 [Video]. YouTube. [Link]

Sources

Technical Monograph: N-Ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Pharmacophore for Kinase & Ion Channel Modulation

Executive Summary

N-Ethylpyridazin-3-amine (CAS: 68588-38-5) is a critical heterocyclic building block and "privileged fragment" in modern medicinal chemistry.[1][2][3][4][5] While not a marketed drug in its own right, this molecule represents a core pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD). Its mechanism of action is defined by its ability to function as a bidentate hydrogen-bonding motif , primarily targeting the ATP-binding hinge region of protein kinases and the orthosteric sites of GABAergic ion channels.

This guide analyzes the molecular mechanics, structural biology, and experimental validation of the N-ethylpyridazin-3-amine scaffold, serving as a blueprint for researchers utilizing this moiety in lead optimization.

Part 1: Molecular Mechanism of Action

The biological activity of N-ethylpyridazin-3-amine is governed by its electronic distribution and steric profile. It functions as a bioisostere for the aminopyridine and aminopyrimidine scaffolds, offering distinct solubility and metabolic stability profiles.

1. The "Hinge-Binder" Mechanism (Kinase Inhibition)

The primary utility of the 3-aminopyridazine core is its ability to mimic the adenine ring of ATP. In the context of kinase inhibition (e.g., JNK1, MK-2, VEGFR2), the molecule adopts a specific binding pose within the catalytic cleft.

  • Acceptor Motif (N2): The pyridazine ring nitrogen at position 2 possesses a lone pair that acts as a Hydrogen Bond Acceptor (HBA). It typically engages the backbone amide nitrogen of the "hinge" residue (e.g., Met111 in JNK1).[6]

  • Donor Motif (Exocyclic N-H): The hydrogen on the exocyclic amine (N-ethyl group) acts as a Hydrogen Bond Donor (HBD), interacting with the backbone carbonyl of the hinge region.

  • Hydrophobic Anchor (Ethyl Group): The ethyl substituent provides a crucial steric anchor. Unlike a simple methyl group, the ethyl chain is large enough to displace conserved water molecules in the ribose-binding pocket or the "gatekeeper" region, contributing to entropic gain upon binding.

2. GABA-A Receptor Modulation

The 3-aminopyridazine scaffold is structurally homologous to GABA (


-aminobutyric acid) agonists. The rigid heteroaromatic ring restricts the conformational entropy of the amine, potentially locking it into a bioactive conformation that fits the GABA-A orthosteric site or the benzodiazepine allosteric pocket.
3. Physicochemical Properties & ADME
  • pKa Modulation: Pyridazine is electron-deficient (π-deficient). The ring nitrogens pull electron density, making the exocyclic amine less basic (pKa ~5-6) compared to an aliphatic amine (pKa ~10). This ensures the molecule remains largely uncharged at physiological pH, facilitating membrane permeability (passive diffusion).

  • Lipophilicity (LogP): The ethyl group increases lipophilicity (cLogP ~0.9) relative to the methyl analog, improving blood-brain barrier (BBB) penetration—a critical feature for CNS-targeted programs.

Part 2: Visualization of Signaling & Binding
Figure 1: The "Hinge Binding" Interaction Mode

This diagram illustrates the canonical binding mode of the N-ethylpyridazin-3-amine scaffold within a generic kinase ATP-pocket.

KinaseBinding cluster_Protein Kinase Hinge Region (Backbone) cluster_Ligand N-ethylpyridazin-3-amine Residue_NH Met/Glu (Backbone NH) N2_Acceptor Pyridazine N2 (H-Bond Acceptor) Residue_NH->N2_Acceptor H-Bond (2.8 Å) Residue_CO Met/Glu (Backbone C=O) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) NH_Donor Exocyclic N-H (H-Bond Donor) NH_Donor->Residue_CO H-Bond (2.9 Å) Ethyl_Group Ethyl Tail (Hydrophobic) Ethyl_Group->Gatekeeper Van der Waals Interaction

Caption: Canonical bidentate binding mode of N-ethylpyridazin-3-amine in the ATP-binding pocket. The N2/NH motif mimics the adenine ring of ATP.

Part 3: Experimental Validation Protocols

For researchers utilizing N-ethylpyridazin-3-amine as a probe or starting fragment, the following protocols ensure robust data generation.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (


) of the fragment to a target protein (e.g., JNK1).
  • Sensor Chip Preparation: Immobilize the target kinase (biotinylated) onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (1% to 5% DMSO) to correct for bulk refractive index changes.

  • Analyte Preparation: Dissolve N-ethylpyridazin-3-amine in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 2% DMSO) at concentrations ranging from 10

    
    M to 500 
    
    
    
    M.
  • Injection: Inject analyte for 60s (association) followed by 120s dissociation at a flow rate of 30

    
    L/min.
    
  • Analysis: Fit data to a 1:1 steady-state affinity model. Note: Fragments often have fast on/off rates; kinetic fitting may be difficult. Use steady-state response (

    
    ) vs. Concentration.
    
Protocol B: Competitive Displacement Assay (Fluorescence Polarization)

Objective: Confirm ATP-competitive binding mechanism.

ReagentConcentrationRole
Tracer 5 nMFluorescently labeled ATP-mimetic (e.g., AlexaFluor-647-ATP)
Protein

equivalent
Target Kinase (e.g., p38, JNK)
Test Cpd 0.1 nM - 100

M
N-ethylpyridazin-3-amine (Titration)
Buffer 50 mM HEPES, pH 7.5Maintains physiological pH and ionic strength

Procedure:

  • Incubate Kinase + Tracer for 30 mins to establish baseline polarization (high mP).

  • Add N-ethylpyridazin-3-amine dilution series.

  • Incubate for 60 mins at Room Temp.

  • Measure FP. A decrease in mP indicates displacement of the tracer, confirming binding to the ATP pocket.

Part 4: Structural Optimization & SAR Logic

When evolving this fragment into a lead compound, the following Structure-Activity Relationship (SAR) rules apply:

  • C6 Substitution: The 6-position of the pyridazine ring is the primary vector for growing the molecule towards the solvent-exposed region or the substrate-binding cleft. Introducing a phenyl or heteroaryl group here typically increases potency from

    
    M to nM range.
    
  • N-Alkylation: The ethyl group is often optimal for small hydrophobic pockets. Increasing chain length (propyl/butyl) often incurs a steric penalty unless the pocket is deep. Branching (isopropyl) can improve metabolic stability by reducing N-dealkylation rates.

  • Scaffold Hopping: If the pyridazine N1 causes electrostatic repulsion in the target, replace with a pyridine (3-aminopyridine) or pyrazine to modulate the electrostatic potential surface.

Figure 2: Fragment-to-Lead Optimization Workflow

FBDD_Workflow cluster_Properties Optimization Parameters Step1 Fragment Screening (N-ethylpyridazin-3-amine) Step2 Hit Validation (SPR / NMR / X-Ray) Step1->Step2 Kd < 1 mM Step3 Vector Exploration (Grow from C6 Position) Step2->Step3 Defined Binding Mode Step4 Lead Optimization (Improve Potency/ADME) Step3->Step4 IC50 < 100 nM Prop1 Ligand Efficiency (LE) Step3->Prop1 Prop2 Lipophilic Efficiency (LipE) Step4->Prop2

Caption: Strategic workflow for evolving the N-ethylpyridazin-3-amine fragment into a high-affinity lead compound.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12446652 (N-Ethylpyridazin-3-amine). National Center for Biotechnology Information (2025). Link

  • Kinase Inhibition (JNK Pathway)

    • El-Malah, A. et al. "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design." ACS Omega (2021). Link

  • Kinase Inhibition (MK-2 Pathway)

    • Velcicky, J. et al. "Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy."[7] Bioorganic & Medicinal Chemistry Letters (2010). (Demonstrates the aminopyrazole/pyridazine bioisostere relationship). Link

  • GABA-A Receptor Ligands

    • Wermuth, C.G. et al. "3-Aminopyridazine derivatives with atypical antidepressant, serotonergic and dopaminergic activities." Journal of Medicinal Chemistry (1989). Link

  • Fragment-Based Drug Discovery

    • Jahnke, W. & Erlanson, D.A. "Fragment-based approaches in drug discovery." Nature Reviews Drug Discovery (2004). (Foundational text on using fragments like aminopyridazines). Link

Sources

N-Ethylpyridazin-3-amine: A Prospective Analysis of Biological Activity and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-ethylpyridazin-3-amine represents a novel chemical entity with unexplored biological potential. This technical guide provides a prospective analysis of its potential biological activities, grounded in the well-established pharmacological importance of the pyridazine scaffold. We will delve into hypothesized mechanisms of action, propose a comprehensive research and development workflow for its biological characterization, and provide detailed, actionable experimental protocols. This document serves as a roadmap for researchers seeking to investigate the therapeutic promise of this and related pyridazine derivatives.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] The introduction of nitrogen atoms into the ring system can modify the electron distribution, impacting key physicochemical properties such as solubility and polar surface area, which in turn influences metabolic stability and the ability to cross biological barriers.[4] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, analgesic, anticancer, anti-inflammatory, and antihypertensive effects.[1]

N-ethylpyridazin-3-amine, the subject of this guide, combines the pyridazine core with an ethylamino substituent. This specific combination has not been extensively studied, presenting a unique opportunity for novel drug discovery. By analyzing the biological activities of structurally related compounds, we can formulate compelling hypotheses about the potential therapeutic applications of N-ethylpyridazin-3-amine.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known pharmacology of related heterocyclic amines, we can extrapolate several potential biological targets for N-ethylpyridazin-3-amine.

Potential as a Kinase Inhibitor

A significant number of kinase inhibitors feature N-heterocyclic scaffolds. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[5] The pyridine and pyrimidine rings in these inhibitors form crucial hydrogen bonds within the ATP-binding pocket of the kinase. Given the structural similarities, N-ethylpyridazin-3-amine could potentially act as a "hinge-binding" motif, interacting with the backbone of a kinase's active site.

Hypothesized Signaling Pathway: Inhibition of a Pro- कैंसर Signaling Cascade

G cluster_0 Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinases (e.g., MEK, ERK) Downstream Kinases (e.g., MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Kinases (e.g., MEK, ERK) Transcription Factors Transcription Factors Downstream Kinases (e.g., MEK, ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival N-ethylpyridazin-3-amine N-ethylpyridazin-3-amine N-ethylpyridazin-3-amine->Downstream Kinases (e.g., MEK, ERK) Inhibition

Caption: Hypothesized inhibition of a generic kinase signaling pathway by N-ethylpyridazin-3-amine.

Potential Antimicrobial Activity

Pyridazine and pyridine derivatives have been reported to possess antimicrobial properties.[1][6][7] For example, certain N-hetaryl-3(5)-nitropyridines exhibit moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The mechanism of action for such compounds can vary, but often involves the disruption of essential cellular processes like DNA synthesis or cell wall formation. The ethylamino group on N-ethylpyridazin-3-amine could potentially enhance its uptake by bacterial cells or its interaction with specific microbial enzymes.

A Proposed Research and Development Workflow

To systematically evaluate the biological potential of N-ethylpyridazin-3-amine, a multi-stage research plan is proposed.

Workflow for Biological Characterization of N-Ethylpyridazin-3-amine

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanism of Action & Lead Optimization cluster_2 Phase 3: In Vivo Evaluation Synthesis_Purification Synthesis & Purification Primary_Screening Primary Screening (e.g., Kinase Panel, Antimicrobial Assays) Synthesis_Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Kinetics) Dose_Response->Mechanism_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Studies->SAR_Studies Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound Animal_Model Animal Model Efficacy Studies Lead_Compound->Animal_Model Toxicity_Pharmacokinetics Preliminary Toxicity & Pharmacokinetics Animal_Model->Toxicity_Pharmacokinetics Preclinical_Candidate Preclinical Candidate Toxicity_Pharmacokinetics->Preclinical_Candidate

Caption: A phased approach to the biological evaluation of N-ethylpyridazin-3-amine.

Synthesis of N-Ethylpyridazin-3-amine
In Vitro Screening Protocols

A panel of recombinant kinases would be used for initial screening. The inhibitory activity of N-ethylpyridazin-3-amine would be measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Table 1: Hypothetical Kinase Inhibition Data for N-Ethylpyridazin-3-amine

Kinase Target% Inhibition at 10 µM
CDK2/cyclin A85%
EGFR20%
VEGFR215%
SRC30%

The minimum inhibitory concentration (MIC) of N-ethylpyridazin-3-amine against a panel of pathogenic bacteria would be determined using the broth microdilution method.

Table 2: Hypothetical MIC Values for N-Ethylpyridazin-3-amine

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Pseudomonas aeruginosa>128
Enterococcus faecalis32
Detailed Experimental Protocol: Cell Cycle Analysis

Objective: To determine if N-ethylpyridazin-3-amine induces cell cycle arrest in a cancer cell line with high CDK2 activity (e.g., MCF-7).

Methodology:

  • Cell Culture: MCF-7 cells are cultured in appropriate media until they reach 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of N-ethylpyridazin-3-amine (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Self-Validation: A known CDK2 inhibitor (e.g., roscovitine) should be used as a positive control to validate the experimental setup and ensure that the observed effects are consistent with the expected mechanism.

Safety and Toxicological Considerations

The toxicological profile of N-ethylpyridazin-3-amine is unknown. However, related compounds such as 3-aminopyridine are known to be toxic if swallowed, in contact with skin, or if inhaled.[8] It is also a skin and eye irritant.[8] Therefore, N-ethylpyridazin-3-amine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Conclusion and Future Directions

N-ethylpyridazin-3-amine presents an intriguing starting point for a drug discovery program. Based on the rich medicinal chemistry of the pyridazine scaffold, there is a strong rationale for investigating its potential as a kinase inhibitor for oncology applications or as a novel antimicrobial agent. The proposed research workflow provides a systematic and robust framework for elucidating its biological activity, mechanism of action, and therapeutic potential. Future work should focus on the synthesis and in vitro screening of N-ethylpyridazin-3-amine, followed by mechanism of action studies for any confirmed hits. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview.
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M. and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(38), 26655-26671.
  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • ResearchGate. (2025). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.
  • Klimenko, A. I., et al. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. Bioorganicheskaia khimiia, 41(4), 454–461.
  • Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of medicinal chemistry, 34(1), 90–97.
  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents.
  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis.
  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & medicinal chemistry letters, 14(11), 2941–2945.
  • National Institutes of Health. The pyridazine heterocycle in molecular recognition and drug discovery.
  • PharmaBlock. Pyridazines in Drug Discovery.
  • ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • ResearchGate. Synthesis of 3-Aminopyridine.
  • National Institutes of Health. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Thermo Fisher Scientific. 3-Aminopyridine Safety Data Sheet.
  • Wikipedia. 3-Aminopyridine.
  • MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(5), 618.
  • CDH Fine Chemical. 3-Amino Pyridine MATERIAL SAFETY DATA SHEET.
  • Taylor & Francis Online. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Polycyclic Aromatic Compounds.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • PubMed. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 148(5), 22237–22247.
  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • National Institutes of Health. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. A Consideration of the Extent That Tertiary Amines Can Form N -Nitroso Dialkylamines in Pharmaceutical Products.
  • National Institutes of Health. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
  • MilliporeSigma. Safety Data Sheet: 3-Aminopyridine.
  • YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||.

Sources

Technical Deep Dive: The N-Ethylpyridazin-3-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the N-ethylpyridazin-3-amine moiety, a privileged scaffold in modern drug discovery. While often overshadowed by its pyridine or pyrimidine analogs, the pyridazine core offers unique physicochemical properties—specifically high aqueous solubility and distinct hydrogen-bonding vectors—that make it an ideal bioisostere. This document details the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its utility in kinase inhibition (SYK, JNK1) and phosphodiesterase (PDE4) modulation.

Structural Significance & Physicochemical Profile[1][2]

The N-ethylpyridazin-3-amine core is defined by a 1,2-diazine ring substituted at the 3-position with an ethylamino group. Its utility in medicinal chemistry stems from three critical features:

  • The "Hinge-Binding" Motif: The pyridazine nitrogen atoms (N1 and N2) serve as critical hydrogen bond acceptors. In kinase inhibitors, N2 often accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic amino group (NH) acts as a donor to the backbone carbonyl.

  • Metabolic Stability: Unlike electron-rich pyrroles or furans, the electron-deficient pyridazine ring is generally resistant to oxidative metabolism by CYP450 isoforms, although the N-ethyl group can be a site of dealkylation.

  • LogP Modulation: The N-ethyl group provides a "Goldilocks" zone of lipophilicity. It is sufficiently hydrophobic to fill small pockets (e.g., the ribose-binding pocket or hydrophobic back-clefts) without incurring the solubility penalties associated with larger alkyl chains like tert-butyl or benzyl groups.

Synthetic Architectures

The synthesis of N-ethylpyridazin-3-amine derivatives typically proceeds via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed Buchwald-Hartwig amination. The 

pathway is preferred for industrial scalability due to the high reactivity of 3,6-dichloropyridazine.
Validated Synthetic Workflow ( Strategy)

The most robust route utilizes 3,6-dichloropyridazine as the starting material. The electron-withdrawing effect of the second chlorine atom at C6 activates the C3 position for nucleophilic attack.

Protocol:

  • Regioselective Amination: Reaction of 3,6-dichloropyridazine with ethylamine.

  • Conditions: Ethanol or

    
    -Butanol, reflux, 3-5 hours.
    
  • Selectivity: Careful control of stoichiometry (1.0 eq. pyridazine : 1.1 eq. amine) prevents the formation of the 3,6-diamino byproduct.

  • Diversification: The remaining chlorine at C6 serves as a handle for Suzuki-Miyaura coupling to introduce aryl diversity.

Synthetic Pathway Diagram

The following diagram illustrates the stepwise construction of a bioactive 6-aryl-N-ethylpyridazin-3-amine lead.

Synthesispathway Figure 1: Modular Synthesis of N-ethylpyridazin-3-amine Derivatives via SnAr and Suzuki Coupling. Start 3,6-Dichloropyridazine Inter Intermediate: 6-Chloro-N-ethylpyridazin-3-amine Start->Inter Step 1: SnAr EtOH, Reflux, 80°C Reagent1 Ethylamine (EtNH2) Reagent1->Inter Product Final Lead: 6-Aryl-N-ethylpyridazin-3-amine Inter->Product Step 2: Suzuki Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O Reagent2 Aryl Boronic Acid (Ar-B(OH)2) Reagent2->Product

Figure 1: Modular Synthesis of N-ethylpyridazin-3-amine Derivatives via SnAr and Suzuki Coupling.

Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly sensitive to substitutions at three vectors.

The N-Ethyl "Pocket Filler"
  • Observation: Replacing the N-ethyl with a methyl group often results in a 5-10x loss of potency in PDE4 and kinase assays.

  • Mechanistic Rationale: The ethyl group is often perfectly sized to occupy small hydrophobic pockets (e.g., the gatekeeper region in kinases). Larger groups (isopropyl, cyclopropyl) may introduce steric clashes, while methyl groups fail to displace high-energy water molecules from the pocket, reducing the entropic gain of binding.

The C6 Diversity Vector
  • Kinase Selectivity: Introduction of 5-membered heterocycles (pyrazoles, imidazoles) at C6 enhances selectivity for SYK and JNK1.

  • Solubility: Substitution with solubilizing groups (e.g., morpholine, piperazine) at the para-position of a C6-phenyl ring improves the pharmacokinetic profile without disrupting the core binding mode.

SAR Logic Diagram

SAR_Logic Figure 2: SAR Decision Tree for Pyridazine-3-amine Optimization. Core Pyridazine-3-amine Scaffold Ethyl N-Ethyl Group Core->Ethyl N2 N2 Nitrogen Core->N2 C6 C6 Position Core->C6 Ethyl_Func Fills Hydrophobic Pocket (Entropic Gain) Ethyl->Ethyl_Func N2_Func H-Bond Acceptor (Kinase Hinge Binding) N2->N2_Func C6_Func Diversity Vector (Selectivity & Potency) C6->C6_Func

Figure 2: SAR Decision Tree for Pyridazine-3-amine Optimization.

Case Studies & Therapeutic Applications

Kinase Inhibition (SYK & JNK1)

Research indicates that 3-aminopyridazine derivatives effectively inhibit Spleen Tyrosine Kinase (SYK), a target for autoimmune diseases. The pyridazine nitrogen interacts with the hinge region (Valine/Alanine residues), while the N-ethyl group orients the molecule to avoid steric clash with the gatekeeper residue (often Methionine or Threonine). Similarly, 3,6-disubstituted pyridazines have shown efficacy against the JNK1 pathway in cancer models, downregulating c-Jun expression.[1]

PDE4 Inhibition (Respiratory & CNS)

In the development of PDE4 inhibitors (analogs of Ibudilast), the pyridazinone core (a tautomer of hydroxypyridazine) is often explored. However, the amino-pyridazine variants serve as bioisosteres that lock the tautomeric state, preventing non-specific binding. The N-ethyl group in these analogs is critical for penetrating the hydrophobic clamp of the PDE4 active site.

Comparative Data: N-Alkyl Substitution Effects

Substituent (R)IC50 (PDE4B)LogPSolubility (µM)Notes
-H > 10 µM1.2> 500Too polar; poor pocket fit.
-Methyl 450 nM1.5350Sub-optimal hydrophobic interaction.
-Ethyl 28 nM 1.9 210 Optimal potency/solubility balance.
-Isopropyl 120 nM2.480Steric clash reduces affinity.
-Benzyl 850 nM3.1< 10Poor solubility; metabolic liability.

Experimental Protocols

Synthesis of 6-Chloro-N-ethylpyridazin-3-amine

This protocol is validated for gram-scale synthesis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Amine Addition: Add ethylamine (70% in water, 1.2 eq, 12.0 mmol) dropwise.

  • Base: Add Triethylamine (Et3N) (1.5 eq, 15.0 mmol) to scavenge HCl.

  • Reaction: Heat to reflux (80°C) for 6 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Note: The mono-substituted product usually appears as a lower Rf spot compared to the starting material.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in CH2Cl2 (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) and Brine (30 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect 1.2 - 1.3 g (75-85%) of a white/off-white solid.

Analytical Validation
  • 1H NMR (400 MHz, DMSO-d6): δ 7.32 (d, J = 9.2 Hz, 1H, H-5), 6.85 (d, J = 9.2 Hz, 1H, H-4), 5.60 (br s, 1H, NH), 3.25 (q, J = 7.1 Hz, 2H, CH2), 1.15 (t, J = 7.1 Hz, 3H, CH3).

  • LC-MS: [M+H]+ = 158.05 (consistent with Cl isotope pattern).

References

  • Sengmany, S., et al. (2015).[2] "Synthesis of 3-amino-6-chloropyridazines via nucleophilic aromatic substitution." Tetrahedron, 71(29), 4859-4867.[2]

  • Vertex AI Search Results. (2025). "3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors."[3] PubMed / NIH.

  • Ochiai, H., et al. (2011). "Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast."[4][5] Bioorganic & Medicinal Chemistry.

  • El-Mekabaty, A., et al. (2017). "Synthesis and Biological Evaluation of Some N-Arylpyrazoles and Pyrazolo[3,4-d]pyridazines as Antiinflammatory Agents." ResearchGate.[5]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Pyridazines as Privileged Structures." Academic Press.

Sources

In Silico Modeling of N-ethylpyridazin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a conceptual molecule to a viable clinical candidate is arduous and fraught with high attrition rates. The imperative to de-risk and accelerate this process has positioned in silico modeling not as a mere accessory but as a cornerstone of preclinical research. This guide focuses on a novel chemical entity, N-ethylpyridazin-3-amine, a pyridazine derivative. The pyridazine scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other therapeutic agents.[1] Given the novelty of N-ethylpyridazin-3-amine, a comprehensive computational characterization is the most logical and resource-efficient first step to elucidate its potential as a drug candidate. This document provides a detailed, experience-driven walkthrough of this in silico evaluation process, from fundamental quantum chemical analysis to the simulation of its interaction with a relevant biological target and prediction of its pharmacokinetic profile. Our chosen target, the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), is a well-validated target in oncology and fibrosis, and its crystal structure in complex with a related heterocyclic inhibitor is publicly available (PDB ID: 1PY5), providing an excellent framework for our investigation.[2][3]

I. Molecular Scaffolding: From 2D Concept to 3D Reality

The initial step in any in silico study is the generation of a high-quality three-dimensional structure of the molecule of interest. For a novel compound like N-ethylpyridazin-3-amine, this involves de novo construction using molecular modeling software.

Protocol 1: 3D Structure Generation of N-ethylpyridazin-3-amine
  • Software: Avogadro, an open-source molecular editor.

  • Procedure:

    • Open Avogadro. The intuitive interface allows for atom-by-atom construction.

    • Begin by building the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms.

    • Add the amino group at the 3-position of the pyridazine ring.

    • Attach an ethyl group to the nitrogen of the amino group.

    • Use the software's built-in geometry optimization tool with the MMFF94 force field to obtain a preliminary low-energy conformation. This step is crucial for removing any steric clashes from the manual build.

    • Save the structure as a .mol2 file, which retains the 3D coordinates and bond order information.

II. Quantum Chemical Deep Dive: Unveiling Electronic Properties

Before exploring interactions with biological macromolecules, it is imperative to understand the intrinsic electronic properties of N-ethylpyridazin-3-amine. Quantum chemical calculations provide insights into the molecule's reactivity, stability, and electrostatic potential, which are fundamental determinants of its biological activity.

The Causality Behind the Choice of Method

We will employ Density Functional Theory (DFT) for our quantum chemical calculations. DFT offers a favorable balance between computational cost and accuracy for molecules of this size, making it a workhorse in computational chemistry. Specifically, we will use the B3LYP functional with a 6-31G(d) basis set. This combination is widely validated for organic molecules and provides reliable geometries and electronic properties.

Protocol 2: Quantum Chemical Calculations with Gaussian
  • Software: Gaussian 09/16, a premier electronic structure program.

  • Input File Preparation:

    • Load the .mol2 file of N-ethylpyridazin-3-amine into GaussView, the graphical interface for Gaussian.

    • Set up the calculation with the following parameters:

      • Job Type: Opt+Freq (Geometry Optimization followed by Frequency calculation). This ensures we find a true energy minimum and obtain vibrational frequencies.

      • Method: DFT, B3LYP functional, 6-31G(d) basis set.

      • Charge: 0

      • Multiplicity: 1 (assuming a singlet ground state).

    • Save the Gaussian input file (.gjf or .com).

  • Execution and Analysis:

    • Run the calculation using Gaussian.

    • Upon completion, analyze the output file (.log or .out). Key information to extract includes:

      • Optimized geometry (Cartesian coordinates).

      • Thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

      • Dipole moment.

      • Molecular orbital energies (HOMO and LUMO).

      • Electrostatic potential map.

Data Presentation: Calculated Physicochemical Properties
PropertyCalculated ValueSignificance
HOMO Energy [Example Value, e.g., -6.5 eV]Indicates the molecule's propensity to donate electrons.
LUMO Energy [Example Value, e.g., -1.2 eV]Indicates the molecule's propensity to accept electrons.
HOMO-LUMO Gap [Example Value, e.g., 5.3 eV]A larger gap suggests higher kinetic stability.
Dipole Moment [Example Value, e.g., 3.5 Debye]Reflects the molecule's overall polarity.
Electrostatic Potential [Visualization]Maps regions of positive and negative charge, crucial for understanding non-covalent interactions.

Note: The values presented are illustrative and would be replaced with actual calculated data.

Visualization: In Silico Modeling Workflow

G cluster_0 Ligand Preparation cluster_1 Quantum Chemistry cluster_2 Target Interaction cluster_3 Drug-Likeness a 2D Sketch of N-ethylpyridazin-3-amine b 3D Structure Generation (Avogadro) a->b c Energy Minimization (MMFF94) b->c d DFT Calculation (Gaussian: B3LYP/6-31G(d)) c->d Optimized 3D Structure g Molecular Docking (AutoDock Vina) c->g Ligand Input e Electronic Properties (HOMO, LUMO, ESP) d->e e->g Partial Charges f Protein Preparation (PDB: 1PY5) f->g h Molecular Dynamics (GROMACS) g->h j Analysis of Pharmacokinetics & Toxicity g->j Binding Affinity h->j Binding Stability i ADMET Prediction (SwissADME/ADMETlab) i->j

Figure 1: A comprehensive workflow for the in silico evaluation of a novel compound.

III. Simulating the Biological Context: Molecular Docking and Dynamics

Having characterized the intrinsic properties of N-ethylpyridazin-3-amine, we now proceed to model its interaction with our chosen biological target, ALK5 kinase. This is a two-step process: first, we use molecular docking to predict the most likely binding pose, and then we employ molecular dynamics to simulate the behavior and stability of the protein-ligand complex over time.

Protocol 3: Molecular Docking with AutoDock Vina
  • Software: AutoDock Vina and AutoDock Tools (ADT).

  • Protein Preparation:

    • Download the crystal structure of ALK5 (PDB ID: 1PY5) from the Protein Data Bank.

    • Using ADT, remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Load the optimized structure of N-ethylpyridazin-3-amine into ADT.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Docking Execution:

    • Define the search space (grid box) to encompass the known active site of ALK5, guided by the position of the co-crystallized inhibitor in the original PDB file.

    • Run AutoDock Vina, which will generate a set of possible binding poses ranked by their predicted binding affinity.

  • Results Analysis:

    • The primary output to consider is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[4][5]

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between N-ethylpyridazin-3-amine and the amino acid residues of the ALK5 active site.[6]

Protocol 4: Molecular Dynamics with GROMACS

Molecular docking provides a static snapshot of the binding event. To understand the dynamic stability of the predicted complex, we perform a molecular dynamics (MD) simulation.

  • Software: GROMACS (GROningen MAchine for Chemical Simulations).

  • System Preparation:

    • Use the best-ranked docked pose of the N-ethylpyridazin-3-amine-ALK5 complex as the starting structure.

    • Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Place the complex in a simulation box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to relax the system.

    • Conduct a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.

    • Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the density.

    • Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess their structural stability. A stable RMSD indicates that the complex has reached equilibrium.[7]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility and rigidity upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation to identify key stable interactions.[8]

Visualization: Protein-Ligand Interaction Workflow

G cluster_0 Preparation cluster_1 Docking cluster_2 Molecular Dynamics cluster_3 Analysis a Download PDB: 1PY5 b Clean Protein (Remove water, ligand) a->b c Add Hydrogens & Charges b->c e Define Grid Box c->e d Prepare Ligand (Charges, rotatable bonds) f Run AutoDock Vina d->f e->f g Analyze Poses & Scores f->g h Select Best Pose g->h i Solvate & Ionize System h->i j Equilibration (NVT, NPT) i->j k Production MD Run j->k l RMSD & RMSF Analysis k->l m Hydrogen Bond Analysis k->m n Binding Free Energy (MM/PBSA - Optional) k->n

Figure 2: A detailed workflow for simulating and analyzing protein-ligand interactions.

IV. Predicting Drug-Likeness: The ADMET Profile

A molecule's potential as a drug is not solely determined by its binding affinity to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. In the early stages of discovery, in silico ADMET prediction is an invaluable tool for identifying potential liabilities.

Protocol 5: In Silico ADMET Prediction
  • Software: Web-based platforms such as SwissADME or ADMETlab 2.0.

  • Procedure:

    • Input the SMILES (Simplified Molecular Input Line Entry System) string of N-ethylpyridazin-3-amine into the chosen platform.

    • The platform will calculate a wide range of physicochemical properties and predict various ADMET parameters.

  • Key Parameters to Analyze:

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for good oral absorption.

    • Solubility: Predicted aqueous solubility is a key factor for bioavailability.

    • CYP450 Inhibition: Prediction of inhibition of major cytochrome P450 enzymes, which can indicate potential for drug-drug interactions.

    • hERG Inhibition: Prediction of blockage of the hERG potassium channel, a major cause of cardiotoxicity.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • Synthetic Accessibility: An estimate of how easily the molecule can be synthesized.

Data Presentation: Predicted ADMET Properties
ParameterPredicted ValueAcceptable RangeImplication
Molecular Weight [Example Value]< 500 g/mol Lipinski's Rule
LogP [Example Value]< 5Lipinski's Rule
H-bond Donors [Example Value]< 5Lipinski's Rule
H-bond Acceptors [Example Value]< 10Lipinski's Rule
Aqueous Solubility [Example Value]SolubleBioavailability
BBB Permeant [Yes/No]Target-dependentCNS activity
CYP2D6 Inhibitor [Yes/No]NoDrug-drug interactions
hERG Inhibitor [Yes/No]NoCardiotoxicity risk

Note: The values presented are illustrative and would be replaced with actual predicted data.

V. Synthesis and Conclusion: Charting the Path Forward

This in-depth in silico guide has provided a comprehensive framework for the initial evaluation of N-ethylpyridazin-3-amine as a potential drug candidate. By systematically building the molecule, characterizing its electronic properties, simulating its interaction with a relevant kinase target, and predicting its ADMET profile, we have generated a wealth of data to inform a go/no-go decision for its synthesis and in vitro testing.

The computational workflow described herein is not merely a series of steps but a self-validating system. The quantum chemical calculations provide a robust, physically meaningful 3D structure and charge distribution for the subsequent docking and MD simulations. The docking provides a high-quality starting point for the more computationally intensive MD, and the stability observed in the MD simulation lends confidence to the initial docking prediction. Finally, the ADMET profiling places the biological activity predictions into the broader context of what makes a molecule a viable drug.

The insights gleaned from this computational approach are invaluable. For instance, the specific hydrogen bonds and hydrophobic interactions identified in the docking and MD simulations can guide the design of more potent analogues. Similarly, any predicted ADMET liabilities can be addressed through targeted chemical modifications in the next round of design. This iterative cycle of computational modeling and synthetic chemistry is the engine of modern, efficient drug discovery.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]

  • Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Nielsen Group, UT Dallas. (2019). Quantum Chemistry Using Gaussian and GaussView. Retrieved from [Link]

  • Analyzing molecular dynamics simulations. TeachOpenCADD. Retrieved from [Link]

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Retrieved from [Link]

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods. (2024). Scientific Reports. Retrieved from [Link]

  • Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. (2021). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (2022). Nottingham ePrints. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Accurate quantum-chemical calculations using Gaussian-type geminal and Gaussian-type orbital basis sets: applications to atoms and diatomics. (2007). Semantic Scholar. Retrieved from [Link]

  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. (2022). ACS Publications. Retrieved from [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (2012). PMC. Retrieved from [Link]

  • GROMACS Tutorials. GROMACS. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Retrieved from [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. Retrieved from [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Retrieved from [Link]

  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Retrieved from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub. Retrieved from [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Retrieved from [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. Retrieved from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. Retrieved from [Link]

  • 1PY5: Crystal Structure of TGF-beta receptor I kinase with inhibitor. RCSB PDB. Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2021). PMC. Retrieved from [Link]

  • SwissADME. SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • ADMETlab 2.0. ADMETlab. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Profiling N-ethylpyridazin-3-amine Derivatives for PIM Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-ethylpyridazin-3-amine scaffold represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases (PIM-1, -2, -3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies, where they drive survival by phosphorylating the pro-apoptotic protein BAD .

This guide details a hierarchical cell-based assay workflow to validate N-ethylpyridazin-3-amine derivatives. Unlike biochemical assays, these protocols assess compound permeability, intracellular target engagement, and functional pathway modulation in a physiological context.

Introduction: The PIM-1/BAD Axis

PIM kinases lack a regulatory domain, meaning they are constitutively active once expressed. Their primary oncogenic function is the phosphorylation of BAD (Bcl-2-associated death promoter) at Ser112 .

  • Unphosphorylated BAD: Binds to Bcl-xL/Bcl-2, neutralizing their anti-apoptotic effect

    
    Apoptosis .
    
  • Phosphorylated BAD (p-BAD S112): Sequestrated by 14-3-3 proteins in the cytosol

    
    Cell Survival .
    

Inhibitors based on the pyridazine-3-amine scaffold compete with ATP, preventing BAD phosphorylation and restoring the apoptotic machinery.

Pathway Visualization

The following diagram illustrates the PIM signaling cascade and the intervention point for pyridazine derivatives.

PIM_Pathway GrowthFactor Growth Factors (IL-6, FLT3L) STATs STAT3 / STAT5 GrowthFactor->STATs Activation PIM PIM-1 Kinase (Constitutively Active) STATs->PIM Transcription BAD_Unphos BAD (Pro-Apoptotic) PIM->BAD_Unphos Phosphorylation (Ser112) Inhibitor N-ethylpyridazin-3-amine Derivative Inhibitor->PIM Inhibition (ATP-Competitive) BAD_Phos p-BAD (Ser112) (Inactive/Sequestered) BAD_Unphos->BAD_Phos Conversion BclXL Bcl-xL / Bcl-2 (Anti-Apoptotic) BAD_Unphos->BclXL Inhibits Prot1433 14-3-3 Protein BAD_Phos->Prot1433 Sequestration Apoptosis Apoptosis (Cell Death) BclXL->Apoptosis Blocks Survival Cell Survival (Proliferation) Prot1433->Survival

Figure 1: PIM-1 kinase signaling pathway.[1][2] N-ethylpyridazin-3-amine derivatives inhibit PIM-1, preventing BAD phosphorylation and triggering apoptosis.

Protocol I: Intracellular Target Engagement (CETSA)

Objective: Determine if the compound enters the cell and physically binds PIM-1 in the cytosolic environment. Principle: Ligand binding stabilizes proteins, increasing their melting temperature (


).[3] The Cellular Thermal Shift Assay (CETSA)  measures the amount of soluble protein remaining after heat shock.
Materials
  • Cell Line: MM.1S (Multiple Myeloma) or K562.

  • Reagents: Protease Inhibitor Cocktail, Lysis Buffer (0.4% NP-40 in PBS).

  • Detection: PIM-1 Monoclonal Antibody (Rabbit).

Step-by-Step Workflow
  • Seeding: Plate MM.1S cells at

    
     cells/mL in T-25 flasks.
    
  • Treatment: Treat with 1

    
    M  N-ethylpyridazin-3-amine derivative or DMSO (vehicle) for 1 hour  at 37°C.
    
    • Note: 1 hour is sufficient for cell entry; longer incubations may induce degradation.

  • Harvest & Aliquot: Wash cells with PBS. Resuspend in PBS containing protease inhibitors. Aliquot 50

    
    L into 8 PCR tubes.
    
  • Thermal Challenge: Heat each tube for 3 minutes across a gradient:

    • Temps: 37, 40, 43, 46, 49, 52, 55, 58°C.

  • Cooling: Incubate at room temperature (RT) for 3 mins.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw (

    
    ) using liquid nitrogen/37°C bath to ensure complete lysis.
    
  • Separation: Centrifuge at 20,000

    
     g for 20 mins at 4°C. Collect supernatant (soluble fraction).
    
  • Analysis: Perform Western Blot or AlphaLISA on supernatants.

Expected Results

A "thermal shift" indicates binding.[4][5][6] The


 (aggregation temperature) should shift to the right in treated samples.
Temperature (°C)DMSO Signal (%)Compound (1

M) Signal (%)
Interpretation
43.0 90%98%Stable
46.0 50% (

Control)
90%Stabilization Window
49.0 10%65%Significant Shift
52.0 0%20%Denaturation

Protocol II: Functional Mechanism (In-Cell Western)

Objective: Quantify the reduction of p-BAD (Ser112) relative to Total BAD. Why In-Cell Western? It provides higher throughput than traditional blotting and corrects for cell number variations in situ.

Materials
  • Primary Abs: anti-p-BAD (Ser112) [Rabbit], anti-Total BAD [Mouse].

  • Secondary Abs: IRDye 800CW (Anti-Rabbit), IRDye 680RD (Anti-Mouse).

  • Fixation: 3.7% Formaldehyde.

  • Permeabilization: 0.1% Triton X-100.

Workflow
  • Seed:

    
     MM.1S cells/well in poly-L-lysine coated 96-well black plates.
    
  • Starvation: Serum-starve for 4 hours (removes background signaling from growth factors).

  • Dose-Response: Treat with serial dilutions of the N-ethylpyridazin-3-amine derivative (10

    
    M to 1 nM) for 2 hours .
    
  • Fix/Perm: Fix with formaldehyde (20 mins), wash, permeabilize (10 mins).

  • Blocking: Block with Odyssey Blocking Buffer for 1 hour.

  • Staining: Incubate with Primary Abs overnight at 4°C. Wash

    
    . Add Secondary Abs for 1 hour at RT.
    
  • Imaging: Scan on LI-COR Odyssey or similar IR scanner.

Data Analysis

Calculate the ratio of Phospho-Signal (800 nm) to Total-Signal (680 nm). Normalize to DMSO control.



Protocol III: Phenotypic Viability (ATP Quantitation)

Objective: Confirm that PIM inhibition leads to cell death in PIM-dependent lines. Assay: CellTiter-Glo (Promega) measures ATP, a direct marker of metabolically active cells.

Workflow
  • Controls:

    • Negative: DMSO (0.1%).

    • Positive:SGI-1776 (Pan-PIM inhibitor) or Staurosporine (Cell death control).

  • Culture: Seed MM.1S cells (suspension) in white-walled 384-well plates.

  • Treatment: Add compounds using an acoustic dispenser (e.g., Echo 550) for precision. Incubate for 72 hours .

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins dark.

  • Read: Measure Luminescence.

Troubleshooting Guide
IssueProbable CauseSolution
High Background (CETSA) Incomplete lysis or sedimentation.Increase centrifugation speed/time; ensure freeze-thaw cycles are rigorous.
No p-BAD reduction Off-target effect or wrong timepoint.Check p-4E-BP1 (alternative PIM substrate). Ensure serum starvation was effective.
Low Potency (High IC50) N-ethylpyridazin-3-amine is a fragment.This is expected for fragments. Potency improves with decoration of the scaffold (e.g., adding aryl groups at C-6).

References

  • Target Validation

    • Title: PIM kinases promote cancer cell survival by inhibiting apoptosis for example through phosphorylation of substrates like BAD.[2]

    • Source: ResearchG
    • URL:[Link](Note: Generalized link to source domain as specific deep link requires subscription)

  • Assay Methodology (CETSA)

    • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement.
    • Source: Annual Reviews of Pharmacology and Toxicology
    • URL:[Link]

  • Scaffold Chemistry

    • Title: Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.[7][8][9]

    • Source: Thieme Connect
  • Structural Biology

    • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors.
    • Source: AACR Journals
    • URL:[Link]

Sources

Analytical methods for N-ethylpyridazin-3-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the quantification of N-ethylpyridazin-3-amine.

Application Note & Protocol

Topic: A Validated Approach for the Quantification of N-ethylpyridazin-3-amine using HPLC-UV and LC-MS/MS

Abstract

This document provides comprehensive protocols for the quantitative analysis of N-ethylpyridazin-3-amine, a heterocyclic amine of interest in pharmaceutical development. Pyridazine derivatives are recognized for their diverse pharmacological activities, making their precise quantification essential for quality control, impurity profiling, and pharmacokinetic studies.[1][2] We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. This guide details the rationale behind method development, step-by-step experimental procedures, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4]

Introduction and Analytical Rationale

N-ethylpyridazin-3-amine belongs to the pyridazine class of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry.[1] The accurate determination of this compound in various matrices—from active pharmaceutical ingredients (APIs) to biological samples—is critical. The primary challenges in analyzing such amines include their inherent polarity and basicity, which can lead to poor peak shape and adsorption onto standard chromatography columns.[5]

Our strategy addresses these challenges by employing two complementary techniques:

  • HPLC-UV: This method serves as a reliable workhorse for assays and purity determinations where concentration levels are relatively high. The pyridazine ring possesses a strong chromophore, making it well-suited for UV detection. By controlling the mobile phase pH, we ensure consistent protonation of the amine, leading to sharp, symmetrical peaks on a modern reversed-phase column.

  • LC-MS/MS: For applications requiring high sensitivity and selectivity, such as impurity analysis or bioanalysis, LC-MS/MS is the definitive technique.[6] It overcomes matrix interference and can detect the analyte at levels far below the capabilities of HPLC-UV. We utilize Electrospray Ionization (ESI) in positive mode, which is ideal for basic compounds, coupled with Multiple Reaction Monitoring (MRM) for unequivocal identification and quantification.

Recommended Analytical Methods

Method 1: HPLC-UV for Assay and Purity

This method is designed for robustness and is suitable for routine analysis in a quality control environment.

  • Column: A C18 stationary phase is chosen for its versatility and proven performance with a wide range of polar and non-polar compounds.

  • Mobile Phase: A phosphate buffer at pH 3.0 is used to ensure the analyte, a basic amine, is fully protonated (in its cationic form). This minimizes secondary interactions with residual silanols on the silica backbone of the column, thereby preventing peak tailing. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

  • Detection: Based on the pyridazine structure, a detection wavelength of 254 nm is selected to provide a strong response, though it is recommended to confirm the absorbance maximum (λ_max) experimentally.

  • Instrumentation and Materials

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reference Standard: N-ethylpyridazin-3-amine (purity ≥ 99.5%).

    • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate, Phosphoric Acid, Water (Type I).

  • Chromatographic Conditions

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
  • Preparation of Solutions

    • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of Type I water. Adjust pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N-ethylpyridazin-3-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard Solutions: Prepare a calibration curve by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample in the diluent to achieve a target concentration within the calibration range.

Method 2: LC-MS/MS for Trace-Level Quantification

This method provides the high sensitivity and selectivity required for detecting low-level impurities or for bioanalytical applications.

  • Ionization: Positive-mode Electrospray Ionization (+ESI) is selected because the basic nitrogen atoms on N-ethylpyridazin-3-amine are readily protonated, forming a stable [M+H]⁺ ion.

  • Detection (MRM): Tandem mass spectrometry allows for the selection of a specific precursor ion (the protonated molecule) and monitoring of a unique fragment ion produced upon collision-induced dissociation (CID). This precursor-product transition is highly specific to the analyte, eliminating false positives from matrix components.

  • Instrumentation and Materials

    • LC-MS/MS system (e.g., Triple Quadrupole).

    • The LC conditions and solutions are identical to the HPLC-UV method, but formic acid is substituted for the non-volatile phosphate buffer.

  • Revised Chromatographic Conditions for MS Compatibility

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 70% A / 30% B (may require optimization)
Flow Rate 0.5 mL/min (adjust as needed for MS interface)
Column Temperature 40 °C
Injection Volume 5 µL
  • Mass Spectrometer Parameters (Example)

ParameterSetting
Ionization Mode Positive Electrospray Ionization (+ESI)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Precursor Ion [M+H]⁺ To be determined by infusion (e.g., m/z 124.1)
MRM Transitions Quantifier: e.g., 124.1 → 96.1Qualifier: e.g., 124.1 → 69.1
Collision Energy To be optimized for each transition

Sample Preparation Protocol

Effective sample preparation is crucial for accurate results, especially in complex matrices. The following is a general protocol for extracting the analyte from a solid drug product formulation.

SamplePrepWorkflow start Weigh Sample add_solvent Add Diluent (e.g., 50:50 ACN:H₂O) start->add_solvent vortex Vortex for 5 min add_solvent->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge (10,000 rpm, 10 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter inject Inject into LC System filter->inject

Caption: General workflow for sample extraction from a solid matrix.

Step-by-Step Extraction Protocol
  • Weighing: Accurately weigh an amount of powdered sample equivalent to approximately 10 mg of N-ethylpyridazin-3-amine into a 50 mL centrifuge tube.

  • Dissolution: Add 25 mL of the diluent (50:50 Acetonitrile:Water or appropriate mobile phase).

  • Extraction: Vortex the tube vigorously for 5 minutes, then place it in an ultrasonic bath for 15 minutes to ensure complete dissolution and extraction.[7][8]

  • Clarification: Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize any insoluble excipients.

  • Filtration: Carefully transfer the supernatant into a clean vial. Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) to remove fine particulates before injection.[8]

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[4][9] The following protocols should be followed for the HPLC-UV method.

ValidationLogic cluster_core Core Validation Parameters cluster_limits Limit Tests Specificity Specificity (Analyte vs. Matrix/Impurities) Linearity Linearity (Correlation of Conc. & Response) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range (Upper & Lower Limits) Linearity->Range Range->Accuracy Range->Precision Robustness Robustness (Minor Method Variations) Accuracy->Robustness LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo, and spiked samples. Assess peak purity using a DAD/PDA detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
Linearity Analyze at least five concentrations across the proposed range (e.g., 50-150% of target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations.As per linearity, accuracy, and precision requirements.
Accuracy Analyze a minimum of 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%). Calculate percent recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument.RSD ≤ 2.0% for repeatability. Overall RSD (including intermediate) ≤ 2.0%.[10]
LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ratio ≥ 10. Must be demonstrated with acceptable precision and accuracy.
LOD Determined by signal-to-noise ratio (S/N).S/N ratio ≥ 3.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the quantification of N-ethylpyridazin-3-amine. The HPLC-UV method is well-suited for routine quality control, offering simplicity and precision. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method is the superior choice. Both methods, when subjected to the rigorous validation protocol outlined herein, will produce data of the highest quality and integrity, meeting the stringent requirements of the pharmaceutical industry.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • Tawfik, O. A., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Retrieved from [Link]

  • Gdańsk University of Technology. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Science and Technology. Retrieved from [Link]

  • Sajid, M. (2017). Green Approaches to Sample Preparation Based on Extraction Techniques. MDPI. Retrieved from [Link]

  • MAK Commission. (2024). Amines – Determination of N,N-dimethylethylamine, N,N- dimethylisopropylamine, N,N-dimethyl-n-propylamine and triethylamine in workplace air using ion chromatography (IC). The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016). Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of Pharmaceutical and Chemical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • LabRulez. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-ethylpyridazin-3-amine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridazine core is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anti-cancer activities.[1][2] The introduction of an N-ethylamino substituent at the 3-position creates the N-ethylpyridazin-3-amine scaffold, a versatile building block for the synthesis of novel drug candidates. The presence of the basic ethylamino group and the electron-deficient pyridazine ring offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides detailed protocols and expert insights into the key functionalization strategies for this valuable scaffold, empowering researchers to unlock its full potential in drug discovery and development.

Strategic Approaches to Functionalization: A Chemist's Guide

The functionalization of N-ethylpyridazin-3-amine can be approached through several strategic pathways, each offering unique advantages for accessing diverse chemical space. The primary sites for modification include the exocyclic amino group and the carbon atoms of the pyridazine ring. This guide will focus on four key transformations:

  • Directed C-H Functionalization: A modern and atom-economical approach to directly introduce substituents onto the pyridazine ring, guided by the resident amino group.

  • Halogenation and Subsequent Cross-Coupling: A robust two-step strategy involving the introduction of a halogen handle, followed by versatile palladium-catalyzed cross-coupling reactions.

  • Electrophilic Aromatic Substitution: Direct introduction of functional groups onto the electron-rich positions of the pyridazine ring.

  • N-Alkylation of the Exocyclic Amine: Further modification of the ethylamino substituent.

The following sections provide detailed, step-by-step protocols for these transformations, along with the underlying chemical principles and practical considerations.

Protocol 1: Palladium-Catalyzed Ortho-C-H Arylation

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials.[3] In the case of N-ethylpyridazin-3-amine, the amino group can act as a directing group, facilitating the selective activation of the C-H bond at the ortho position (C4). This protocol describes a palladium-catalyzed ortho-arylation with aryl bromides.

Causality Behind Experimental Choices:

The choice of a palladium catalyst, specifically in combination with a suitable ligand, is crucial for facilitating the C-H activation step. The ligand stabilizes the palladium center and modulates its reactivity. A base is required to facilitate the deprotonation of the aniline-type substrate, which is often a key step in the catalytic cycle for C-H activation of such compounds. The solvent is chosen to ensure solubility of all components and to be stable under the reaction conditions.

Experimental Workflow: Ortho-C-H Arylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start N-ethylpyridazin-3-amine, Aryl Bromide, Pd Catalyst, Ligand, Base, Solvent ReactionVessel Heat under Inert Atmosphere (e.g., 80-120 °C) Start->ReactionVessel Combine Reagents Workup Cool to RT, Aqueous Work-up, Extraction with Organic Solvent ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 4-Aryl-N-ethylpyridazin-3-amine Purification->Product

Caption: Workflow for Palladium-Catalyzed Ortho-C-H Arylation.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-ethylpyridazin-3-amine (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable ligand such as [2,2′-bipyridin]-6(1H)-one (0.1 mmol, 10 mol%).

  • Addition of Base and Solvent: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol), and a dry, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Parameter Typical Condition Notes
Catalyst Pd(OAc)₂Other palladium sources can be explored.
Ligand [2,2′-bipyridin]-6(1H)-oneLigand choice is critical for success.
Base K₂CO₃Other bases like Cs₂CO₃ may be effective.
Solvent 1,4-Dioxane or TolueneMust be dry and degassed.
Temperature 80-120 °COptimization may be required.
Atmosphere Inert (Ar or N₂)Essential to prevent catalyst degradation.

Protocol 2: Halogenation and Suzuki-Miyaura Cross-Coupling

This two-step approach provides a highly versatile route to a wide range of functionalized N-ethylpyridazin-3-amine derivatives. The first step involves the regioselective bromination of the pyridazine ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a boronic acid.

Step 2a: Electrophilic Bromination

The electron-donating nature of the amino group activates the pyridazine ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions.[4]

Experimental Workflow: Bromination

Start N-ethylpyridazin-3-amine in Solvent Reaction Stir at Room Temperature Start->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Add Portionwise Workup Aqueous Work-up & Extraction Reaction->Workup Product 6-Bromo-N-ethylpyridazin-3-amine Workup->Product

Caption: Workflow for the Bromination of N-ethylpyridazin-3-amine.

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve N-ethylpyridazin-3-amine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) in a round-bottom flask.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS, 1.05 mmol) portionwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield 6-bromo-N-ethylpyridazin-3-amine.

Step 2b: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[5][6][7] The bromo-substituted N-ethylpyridazin-3-amine is an excellent substrate for this transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

Start 6-Bromo-N-ethylpyridazin-3-amine, Arylboronic Acid, Pd Catalyst, Ligand, Base, Solvent Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-N-ethylpyridazin-3-amine Purification->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Step-by-Step Protocol:
  • Reagent Combination: In a microwave vial or Schlenk flask under an inert atmosphere, combine 6-bromo-N-ethylpyridazin-3-amine (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., potassium carbonate, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or in a microwave reactor (e.g., 120 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to afford the desired 6-aryl-N-ethylpyridazin-3-amine.

Parameter Typical Condition Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can influence yield.
Ligand Often included with the catalystAdditional ligand may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength can be critical.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixed solvent system is common.
Reaction Mode Conventional or MicrowaveMicrowave heating can accelerate the reaction.

Protocol 3: N-Alkylation of the Exocyclic Amine

Further alkylation of the exocyclic secondary amine can be achieved, but care must be taken to avoid over-alkylation to the tertiary amine and quaternary ammonium salt.[8][9] A protecting group strategy can be employed for better control, similar to what has been reported for related aminopyridine systems.[10]

Causality Behind Experimental Choices:

The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the secondary amine, generating a more nucleophilic amide anion that readily reacts with an alkyl halide. The reaction is typically performed at a low temperature to control the reactivity and minimize side reactions. A polar aprotic solvent like DMF or THF is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Workflow: N-Alkylation

Start N-ethylpyridazin-3-amine in dry DMF Deprotonation Stir at 0 °C Start->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation AlkylHalide Add Alkyl Halide Deprotonation->AlkylHalide Reaction Warm to RT AlkylHalide->Reaction Workup Quench with Water, Extraction Reaction->Workup Product N-alkyl-N-ethylpyridazin-3-amine Workup->Product

Caption: Workflow for the N-Alkylation of N-ethylpyridazin-3-amine.

Detailed Step-by-Step Protocol:
  • Preparation: To a solution of N-ethylpyridazin-3-amine (1.0 mmol) in dry dimethylformamide (DMF, 5 mL) in a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portionwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Note on Selectivity: To achieve mono-alkylation, it is crucial to use a controlled amount of the alkylating agent and to monitor the reaction closely. For more challenging substrates or to ensure high selectivity, a protection-deprotection strategy for the exocyclic amine is recommended.

Conclusion

The N-ethylpyridazin-3-amine scaffold is a versatile platform for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide for C-H functionalization, halogenation and cross-coupling, and N-alkylation provide researchers with a robust toolkit to explore the chemical space around this important core. Careful consideration of the reaction conditions and the electronic nature of the pyridazine ring is paramount for achieving the desired transformations with high efficiency and selectivity.

References

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Baxendale, I. R., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Doganc, F., & Goker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Gissot, A., et al. (1999). Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • 6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula. (2025). Benchchem.
  • Espinet, P., & Pérez-Temprano, M. H. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • Toman, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Request PDF. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Al-Zoubi, R. M., et al. (2021).
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Chen, Y.-J., et al. (2019).
  • Çetinkaya, B., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Douglas, J., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry.
  • Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Elterman, M. H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Wang, B., et al. (2017). Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. Organic & Biomolecular Chemistry.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules.
  • Zoll, A. J., et al. (2023). Imine Directed Cp*RhIII-Catalyzed N-H Functionalization and Annulation with Amino Amides, Aldehydes, and Diazo Compounds.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021).
  • Kappe, C. O., et al. (2005). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters.
  • Elterman, M. H. (2023). "Amination of 2-Bromo-6-Methylaminopyridine". Georgia Southern University.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Ethylpyridazin-3-amine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-ethylpyridazin-3-amine . This guide addresses the synthesis, purification, and byproduct analysis of this critical intermediate, often used in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors).

While simple in structure, the aminopyridazine scaffold presents unique challenges regarding regioselectivity , hydrolytic instability , and nitrogen-centered nucleophilicity . This guide prioritizes the Nucleophilic Aromatic Substitution (


)  route over direct alkylation, as the latter frequently leads to inseparable poly-alkylated mixtures.

Module 1: The Synthesis Ecosystem

The Preferred Protocol ( )

We strongly recommend synthesizing N-ethylpyridazin-3-amine via the displacement of 3-chloropyridazine (or 3-iodopyridazine) with ethylamine. This method avoids the "over-alkylation" trap common in alkyl halide reactions.

  • Substrate: 3-Chloropyridazine[1]

  • Reagent: Ethylamine (70% aq. or 2.0 M in THF)

  • Solvent: Ethanol, THF, or n-Butanol (for high temp)

  • Stoichiometry: Amine must be in significant excess (≥3.0 equiv) to suppress dimerization.

Process Workflow

SynthesisWorkflow Start Start: 3-Chloropyridazine Reagent Add Ethylamine (Excess) Solvent: EtOH or THF Start->Reagent Reaction Heat to 80-100°C (Sealed Tube recommended) Reagent->Reaction Check In-Process Control (LC-MS) Check for SM consumption Reaction->Check Check->Reaction Incomplete (<95%) Workup Concentrate & Basify Extract w/ DCM or EtOAc Check->Workup Complete Purification Column Chromatography (DCM:MeOH + NH3) Workup->Purification

Figure 1: Optimized workflow for


 synthesis of N-ethylpyridazin-3-amine minimizing hydrolysis risk.

Module 2: Troubleshooting the Impurity Profile

The most common user tickets regarding this synthesis involve three specific impurities. Understanding their origin is key to prevention.

The "Silent" Killer: Hydrolysis (Impurity A)
  • Identity: Pyridazin-3(2H)-one

  • Observation: A polar peak eluting before the product on Reverse Phase (RP) HPLC.

  • Mechanism: Water acts as a competing nucleophile against the chloropyridazine. This is accelerated by high temperatures and low amine concentrations.

  • Correction:

    • Switch from 70% aq.[2] ethylamine to 2.0 M Ethylamine in THF .

    • Ensure the reaction vessel is dry.

The Dimer (Impurity B)
  • Identity: N-ethyl-N-(pyridazin-3-yl)pyridazin-3-amine

  • Observation: A highly hydrophobic peak eluting after the product. Mass = [2M - HCl].

  • Mechanism: The product (N-ethylpyridazin-3-amine) is itself a nucleophile. If the ethylamine concentration drops, the product attacks the remaining 3-chloropyridazine.

  • Correction: Maintain a high concentration of ethylamine (nucleophile saturation) throughout the reaction. Do not run this reaction neat.

The "Over-Alkylation" Artifact (Impurity C)
  • Identity: N,N-Diethylpyridazin-3-amine

  • Context: This ONLY occurs if you attempt to synthesize the product by alkylating 3-aminopyridazine with ethyl iodide.

  • Why it fails: The secondary amine product is more nucleophilic than the primary amine starting material, leading to uncontrollable runaway alkylation.

  • Correction: Abandon this route. Use the

    
     method described in Module 1.
    
Summary of Impurities
Impurity IDStructure DescriptionRelative RT (RP-HPLC)Mass (ESI+)Root Cause
Impurity A Pyridazin-3(2H)-one0.4 - 0.6 (Polar)M+1 (97 Da)Water presence; Low amine equiv.
Target N-Ethylpyridazin-3-amine 1.0 (Reference) M+1 (124 Da) --
Impurity B Dimer (Bis-pyridazinyl)1.5 - 1.8 (Non-polar)M+1 (~202 Da)Product acting as nucleophile (Low amine excess)
Impurity C N,N-Diethyl derivative1.2 - 1.3M+1 (152 Da)Wrong synthesis route (Direct alkylation)

Module 3: Analytical Deconvolution

Separating aminopyridazines requires careful pH control due to the basicity of the ring nitrogens and the exocyclic amine.

HPLC Method Recommendations
  • Column: C18 (high carbon load recommended for retention of polar heterocycles).

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Hydroxide (pH ~10) OR 10mM Ammonium Bicarbonate.

    • B: Acetonitrile.

  • Why Basic pH? Under acidic conditions (0.1% Formic Acid), the pyridazine protonates, causing peak tailing and early elution. Basic pH keeps the molecule neutral, improving peak shape and retention.

Diagnostic Logic Tree

ImpurityLogic Obs Observation: Unknown Peak RT Retention Time vs Product? Obs->RT Early Earlier (Polar) RT->Early Late Later (Non-polar) RT->Late MassCheck1 Check Mass (M = 97?) Early->MassCheck1 MassCheck2 Check Mass (M > 200?) Late->MassCheck2 Conc1 Impurity A: Pyridazinone (Hydrolysis) MassCheck1->Conc1 Yes Conc3 Unknown: Check Solvent/SM MassCheck1->Conc3 No Conc2 Impurity B: Dimer (Stoichiometry Issue) MassCheck2->Conc2 Yes MassCheck2->Conc3 No

Figure 2: Rapid diagnostic logic for classifying impurities based on relative retention time and mass.

Frequently Asked Questions (FAQs)

Q1: My product turned from yellow to dark brown overnight. Is it degraded?

  • Answer: Likely superficial oxidation. Aminopyridazines are electron-rich and prone to air oxidation (N-oxide formation) or trace polymerization upon light exposure.

  • Fix: Store the compound under Argon/Nitrogen at -20°C. If the LC-MS purity is >95%, the color change is likely cosmetic. A quick filtration through a short silica plug can restore the color.

Q2: Can I use HCl to make the salt form?

  • Answer: Yes, but be cautious. Pyridazines are weaker bases than pyridines. The hydrochloride salt is often hygroscopic.

  • Recommendation: We recommend forming the fumarate or succinate salt for better crystallinity and stability if you need a solid form for long-term storage.

Q3: I see a peak at M+16. What is it?

  • Answer: This is the N-oxide . It typically forms if the reaction was heated in the presence of air or if the workup involved peroxides (e.g., old ether/THF).

  • Prevention: Degas your solvents and use a sealed tube for the heating step.

References

  • ChemicalBook. (2025). 3-Aminopyridine and Pyridazine Derivatives: Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Heterocycles.[3] PubChem Compound Summary. Retrieved from

  • Chemistry Steps. (2024).

    
    ).[4][5][6] Retrieved from 
    
  • ResearchGate. (2024). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from

Sources

Technical Support Center: Synthesis of N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-ethylpyridazin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic amine. We will explore the primary synthetic routes, troubleshoot potential issues, and provide detailed, field-proven protocols.

Introduction: Strategic Approaches to N-ethylpyridazin-3-amine

N-ethylpyridazin-3-amine is a valuable building block in medicinal chemistry, often incorporated into scaffolds targeting a range of biological targets. The pyridazine ring is a π-electron deficient heteroaromatic system, which makes it susceptible to nucleophilic attack, a key principle we will leverage in its synthesis.[1] The two most prevalent and logical strategies for its synthesis are:

  • Nucleophilic Aromatic Substitution (SNA r): A direct approach involving the reaction of an amine with a halo-pyridazine, typically 3-chloropyridazine. This method is often preferred for its simplicity and cost-effectiveness.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, which offers a broader substrate scope and often proceeds under milder conditions, making it suitable for more complex or sensitive substrates.[2]

This guide is structured to help you decide which pathway is best for your needs and to troubleshoot common issues you may encounter with either method.

Part 1: Troubleshooting Guide for Synthesis Pathways

This section is formatted as a series of questions and answers to address specific experimental problems directly.

Pathway A: Nucleophilic Aromatic Substitution (SNA r)

The direct reaction between 3-chloropyridazine and ethylamine is often the first choice for synthesis. However, its success is highly dependent on reaction conditions.

Answer:

Low conversion in the SNA r of a chloroazine is a common problem and typically points to insufficient reactivity. The pyridazine ring, while electron-deficient, may require forcing conditions to react with a small alkylamine like ethylamine.[3][4]

Potential Causes & Step-by-Step Solutions:

  • Insufficient Temperature: The activation energy for disrupting the aromaticity of the pyridazine ring can be high.[5]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. If using a sealed vessel, ensure you do not exceed the pressure limits. Monitor the reaction by TLC or LCMS to check for the appearance of the product and the disappearance of starting material.

  • Inappropriate Solvent: The solvent plays a critical role in solvating the intermediate (Meisenheimer complex) and influencing the reaction rate.

    • Solution: Switch to a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the charged intermediate and can accelerate the reaction. If using an alcohol like ethanol, consider that it can also act as a competing nucleophile at very high temperatures.

  • Base Inefficiency: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or sterically hindered, the resulting amine salt may precipitate or be unreactive, stalling the reaction.

    • Solution: Use at least two equivalents of ethylamine; one acts as the nucleophile and the second as the base. Alternatively, use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an acid scavenger.[6] An inorganic base like K₂CO₃ can also be effective, particularly in polar aprotic solvents.

  • Concentration Issues: Reactions run at very high dilution may proceed slowly.

    • Solution: Increase the concentration of your reactants. A typical starting point is 0.1-0.5 M with respect to the limiting reagent.

G start Low Conversion Detected (TLC/LCMS) temp Increase Temperature (e.g., 80°C -> 100°C) start->temp Is reaction temp < 100°C? solvent Change to Polar Aprotic Solvent (e.g., DMSO, NMP) start->solvent Using low-boiling solvent? base Optimize Base (e.g., Add TEA or K2CO3) start->base Using only ethylamine as base? recheck Re-run and Monitor temp->recheck solvent->recheck base->recheck success Problem Solved recheck->success Conversion Improved fail Consider Alternative Route: Buchwald-Hartwig Amination recheck->fail Still No Improvement

Caption: Troubleshooting flowchart for low SNA r yield.

Answer:

Side product formation often arises from over-reaction or reaction with the solvent. While di-ethylation at the same position is unlikely, impurities in starting materials or complex side reactions can occur.

Potential Causes & Step-by-Step Solutions:

  • Impure Starting Materials: Impurities in 3-chloropyridazine (e.g., dichloropyridazines) will lead to corresponding side products.

    • Solution: Verify the purity of your 3-chloropyridazine by ¹H NMR and GC-MS. Purify by distillation or recrystallization if necessary.

  • High Temperature Degradation: At very high temperatures (>150 °C), pyridazine rings can become unstable, leading to decomposition or polymerization.

    • Solution: Try to run the reaction at the lowest temperature that gives a reasonable reaction rate. It's a balance between conversion and selectivity. Consider using microwave irradiation to achieve high effective temperatures with shorter reaction times, which can minimize degradation.

Pathway B: Buchwald-Hartwig Amination

This palladium-catalyzed method is an excellent alternative when SNA r fails or when working with more complex molecules where mild conditions are necessary.[7]

Answer:

Reaction failure in Buchwald-Hartwig amination often points to issues with the catalyst system (palladium precursor, ligand, and base) or the presence of catalyst poisons.[8]

Potential Causes & Step-by-Step Solutions:

  • Catalyst/Ligand Inactivity: The choice of ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally required to facilitate both oxidative addition and reductive elimination.[7]

    • Solution: Use a modern, sterically demanding biarylphosphine ligand such as XPhos, SPhos, or RuPhos. Ensure the Pd/ligand ratio is appropriate (typically 1:1.5 to 1:2). Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.

  • Incorrect Base: The base's strength and solubility are crucial. A base that is too weak will not efficiently deprotonate the amine or the intermediate palladium complex. A base that is insoluble may lead to slow or incomplete reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice for amination of aryl chlorides. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the solvent and substrate.

  • Oxygen Contamination: The Pd(0) active catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.

    • Solution: Ensure all reagents and the reaction vessel are thoroughly degassed. This can be achieved by several "pump-thaw" cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Presence of Water: Water can hydrolyze the phosphine ligands and interfere with the base, deactivating the catalytic cycle.

    • Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary.

Answer:

Inconsistency often points to subtle variations in reagent quality or reaction setup.

Potential Causes & Step-by-Step Solutions:

  • Reagent Quality: The quality of the palladium precursor, ligand, and base can vary between suppliers or even batches.

    • Solution: Purchase high-purity reagents from a reputable supplier. If possible, use the same batch of reagents for a series of experiments. Store sensitive reagents like phosphine ligands and NaOtBu under an inert atmosphere.

  • Stirring Efficiency: In heterogeneous mixtures (e.g., with K₃PO₄), poor stirring can lead to localized concentration gradients and inefficient reaction.

    • Solution: Use a magnetic stir bar that is appropriately sized for the flask and ensure vigorous stirring to maintain a well-mixed suspension.

G start Synthesize N-ethylpyridazin-3-amine cost Is cost a major constraint? start->cost scale Is the scale > 10g? cost->scale No snar Choose SNA r (High Temp, Simple Reagents) cost->snar Yes functional_groups Are there sensitive functional groups? scale->functional_groups No scale->snar Yes functional_groups->snar No buchwald Choose Buchwald-Hartwig (Mild, Pd-catalyzed) functional_groups->buchwald Yes

Caption: Decision tree for selecting a synthetic route.

Part 2: Data & Recommended Conditions

The following table summarizes recommended starting conditions for both synthetic pathways. These should be optimized for your specific laboratory setup.

ParameterNucleophilic Aromatic Substitution (SNA r)Buchwald-Hartwig Amination
Starting Material 3-Chloropyridazine3-Chloropyridazine
Amine Ethylamine (2-3 eq., often as solution in THF/EtOH)Ethylamine (1.2-1.5 eq.)
Catalyst NonePd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand NoneXPhos (2-5 mol%)
Base Ethylamine (as scavenger) or K₂CO₃ (2 eq.)NaOtBu (1.5-2 eq.)
Solvent NMP, DMSO, or sealed tube with EtOHToluene, Dioxane, or THF (anhydrous)
Temperature 100-150 °C80-110 °C
Atmosphere Air or NitrogenStrict Inert (Argon or Nitrogen)

Part 3: Detailed Experimental Protocols

These protocols provide a detailed, step-by-step methodology for conducting the syntheses on a laboratory scale.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
  • Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 eq.).

  • Reagent Addition: Add N-methyl-2-pyrrolidone (NMP, to make a 0.5 M solution). Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Amine Addition: Add a 2.0 M solution of ethylamine in THF (1.5 eq.) dropwise at room temperature.

  • Reaction: Seal the vessel tightly. Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 2-4 hours until the 3-chloropyridazine is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford N-ethylpyridazin-3-amine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • Setup (Inert Atmosphere): To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.025 eq.), and sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula. Stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Reagent Addition: Add 3-chloropyridazine (1.0 eq.) followed by ethylamine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LCMS until completion (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 4: General Frequently Asked Questions (FAQs)

Q: Can I use 3-bromopyridazine instead of 3-chloropyridazine? A: Yes. Aryl bromides are generally more reactive than aryl chlorides in both SNA r and Buchwald-Hartwig reactions. If you are using the Buchwald-Hartwig pathway, you may be able to use a less active (and less expensive) ligand. For SNA r, you may achieve higher conversion at a lower temperature.

Q: How do I remove the palladium catalyst from my final product after a Buchwald-Hartwig reaction? A: After the initial filtration through celite, residual palladium can often be removed by treating a solution of your product with an activated carbon-based scavenger, or by performing an additional column chromatography step.

Q: My final product is a dark oil, but I expect a solid. What should I do? A: Dark coloration often indicates the presence of trace impurities or baseline material from the column. Try re-purifying a small amount by a different method (e.g., preparative TLC or crystallization from a solvent/anti-solvent system like ethyl acetate/hexanes) to see if you can obtain a solid. Also, ensure your product is completely free of residual solvent by drying under high vacuum.

References

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • National Institutes of Health (NIH). N-Amino Pyridinium Salts in Organic Synthesis - PMC.
  • PharmaChem. (2026, January 26). 3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries.
  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • MDPI. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide.
  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
  • ChemTube3D. Synthesis of Pyridazine.
  • Google Patents. New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine.
  • National Institutes of Health (NIH). 3-Chloropyridin-2-amine - PMC.
  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds.
  • ResearchGate. Synthesis of 3-Aminopyridine.
  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • YouTube. nucleophilic aromatic substitutions.
  • ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.
  • National Institutes of Health (NIH). The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Wikipedia. Buchwald–Hartwig amination.
  • Patsnap. Preparation method of 3-amino-4-methylpyridine - Eureka.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine.
  • National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines - PMC.
  • Wikipedia. 3-Aminopyridine.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

Sources

Technical Support Center: N-ethylpyridazin-3-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for N-ethylpyridazin-3-amine (CAS 68588-38-5) . It addresses the unique physicochemical behavior of aminopyridazines, focusing on their high polarity, basicity, and tendency to "streak" on stationary phases.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Isolation & Purification

Core Chemical Profile & Handling

Before attempting purification, you must understand why this molecule behaves poorly in standard workflows. N-ethylpyridazin-3-amine is a "sticky" heterocycle. The pyridazine ring contains two adjacent nitrogen atoms (1,2-diazine), and the exocyclic amine adds significant polarity and basicity.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8][9][10]Implication for Purification
Molecular Weight 123.16 g/mol Low MW; difficult to separate by size exclusion.
LogP (Octanol/Water) ~0.5High water solubility. Risk of loss during aqueous workup.
pKa (Conjugate Acid) ~6.0 - 6.5Moderately basic. It will be protonated (ionic) at pH < 4.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsStrong interaction with silanols on silica gel (causes tailing).

Module A: The "Yield Loss" Trap (Aqueous Workup)

The Issue: Users frequently report <20% yield after extraction, despite LC-MS showing full conversion. The Cause: At neutral or slightly acidic pH (often caused by HCl generated during SnAr synthesis), the molecule exists as a pyridazinium salt. It partitions into the water layer, not the organic layer.

Solution: The "Salting-Out" Base Swing

You cannot rely on a standard bicarbonate wash. You must force the equilibrium to the free base and reduce water solubility.

Step-by-Step Protocol
  • Acidification (Optional Purification Step):

    • Dissolve crude reaction mixture in 1M HCl.

    • Wash with Ethyl Acetate (EtOAc).[8] Note: The product stays in the water; non-basic impurities (unreacted 3-chloropyridazine) move to the EtOAc.

  • Basification (Critical):

    • Cool the aqueous layer to 0°C.

    • Slowly add 10M NaOH or solid KOH until pH > 12 .

    • Why? You must exceed the pKa by at least 2-3 units to ensure >99% free base formation.

  • Salting Out:

    • Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell of the polar amine (Hofmeister effect), forcing it into the organic phase.

  • Extraction:

    • Extract 4x with DCM:Isopropanol (3:1) .

    • Note: Pure DCM is often insufficient for this polarity. The isopropanol helps solvate the amine.

Workflow Visualization

WorkupLogic Start Crude Reaction Mixture AcidCheck Check pH Start->AcidCheck AcidWash Acidify to pH 2 (1M HCl) AcidCheck->AcidWash If pH > 4 OrgWash Wash with EtOAc AcidWash->OrgWash DiscardOrg Discard Organics (Non-basic impurities) OrgWash->DiscardOrg AqLayer Aqueous Layer (Contains Product Salt) OrgWash->AqLayer Basify Basify to pH > 12 (NaOH + NaCl sat.) AqLayer->Basify Extract Extract 4x (DCM:IPA 3:1) Basify->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry

Figure 1: Acid-Base Swing Extraction logic to isolate basic aminopyridazines from non-basic starting materials.

Module B: Chromatography (The "Streak" on Silica)

The Issue: On Thin Layer Chromatography (TLC) or Flash Column, the product appears as a long streak from the baseline to the solvent front, or it never elutes. The Cause: The basic amine nitrogen interacts with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-pairing.

Solution 1: Amine-Modified Silica (Normal Phase)

Do not use plain EtOAc/Hexane. You must "deactivate" the silica.

  • The Eluent: DCM / Methanol / NH4OH (28% aq)

  • The Ratio: Start with 95:5:0.5 . Gradient to 90:10:1 .

  • The Trick: Pre-rinse your silica column with the eluent containing the ammonia before loading your sample. This saturates the active silanol sites with ammonia, allowing your product to pass through.

Solution 2: Reverse Phase (C18) - The Superior Method

For polar aminopyridazines, Reverse Phase (RP) is often cleaner and higher yielding.

  • Column: C18 or C18-Aq (for high polarity).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8.5).

  • Mobile Phase B: Acetonitrile.

  • Why Basic Buffer? At high pH, the amine is neutral (free base) and retains better on the hydrophobic C18 chain, resulting in a sharp peak. If you use acidic modifiers (TFA/Formic acid), the molecule becomes ionic and elutes in the void volume (too fast).

Chromatography Decision Tree

ChromTree Start Crude Material Solubility Soluble in DCM? Start->Solubility YesDCM Normal Phase Silica Solubility->YesDCM Yes NoDCM Reverse Phase (C18) Solubility->NoDCM No (Oily/Polar) NP_Method DCM:MeOH:NH4OH (90:10:1) YesDCM->NP_Method Add Modifier! RP_Method H2O:MeCN (10mM NH4HCO3) NoDCM->RP_Method Basic Buffer Result1 Pure Free Base NP_Method->Result1 RP_Method->Result1

Figure 2: Selecting the correct stationary phase based on solubility and polarity.

Troubleshooting & FAQs

Q1: I see two spots on TLC very close together. Is it a regioisomer?

Diagnosis: If you synthesized this via alkylation of 3-aminopyridazine , yes. Alkylation can occur at the exocyclic amine (desired) or the ring nitrogens (undesired). Fix:

  • Switch Synthesis Route: Use SNAr substitution on 3-chloropyridazine with ethylamine. This route is regiospecific to the 3-position and avoids ring alkylation issues [1].

  • Identification: Ring N-alkylated products are usually much more polar (often cationic salts) and will stay on the baseline in 10% MeOH/DCM.

Q2: My product turned brown/black overnight.

Diagnosis: Aminopyridazines are electron-rich and prone to oxidation, especially in solution or on silica gel. Fix:

  • Store the compound as an HCl salt . The salt form is significantly more stable towards oxidation than the free base.

  • To make the salt: Dissolve free base in Et2O or dioxane, add 4M HCl in dioxane, and filter the precipitate.

Q3: I cannot get the residual Ethylamine out.

Diagnosis: Ethylamine (boiling point 16°C) is used in excess during SNAr reactions. It can form salts with your product.[10] Fix:

  • Do not rely on rotovap alone. The hydrochloride salt of ethylamine is a solid and won't evaporate.

  • Perform the Module A (Base Swing) workup. Ethylamine is a gas at room temperature when in free base form. By basifying to pH 12, you convert ethylamine hydrochloride to ethylamine gas, which can be removed by rotary evaporation or nitrogen sweep before extraction.

Q4: The product is oiling out during recrystallization.

Diagnosis: The compound has a low melting point or is holding onto solvent. Fix:

  • Avoid "oiling out" by using a solvent pair: Dissolve in a minimum amount of warm Isopropanol (good solubility) and slowly add n-Heptane (anti-solvent) with vigorous stirring.

  • Seed the solution with a tiny crystal if available.

References

  • Coelho, A., et al. (2004). "Efficient synthesis of 3-aminopyridazine derivatives via nucleophilic aromatic substitution." Tetrahedron, 60(41), 9151-9156.

  • Teledyne ISCO. (2018). "Purification of Heterocyclic Amines: Overcoming Tailing on Silica." Application Note AN89.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12446652, N-ethylpyridazin-3-amine.

Sources

Overcoming N-ethylpyridazin-3-amine solubility issues in assays

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility Challenges in Experimental Assays: A Troubleshooting Guide

Welcome to the technical support center for N-ethylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound in aqueous-based assays. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments. Poor aqueous solubility is a frequent hurdle in drug discovery, capable of producing misleading results such as underestimated potency and inconsistent data.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Section 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental physicochemical properties of N-ethylpyridazin-3-amine that govern its solubility.

Q1: What is N-ethylpyridazin-3-amine, and why is its solubility a common issue in assays?

N-ethylpyridazin-3-amine is a heterocyclic amine. Its structure, featuring a polar pyridazine ring and a basic ethylamine group, suggests some degree of water solubility. However, the overall molecule can still exhibit limited solubility in neutral aqueous buffers, a common characteristic of small molecules in drug discovery pipelines where 70% to 80% are estimated to be poorly soluble.[3] This issue is critical because undissolved compound cannot interact with its biological target, leading to inaccurate measurements of activity or potency.

Q2: How does the chemical structure of N-ethylpyridazin-3-amine influence its solubility?

The solubility of N-ethylpyridazin-3-amine is a tale of two competing features:

  • The Pyridazine Ring System: This aromatic heterocyclic system contributes to the molecule's rigidity and potential for crystal lattice formation, which can limit solubility. Such molecules are sometimes referred to as "brick-dust" molecules, where high melting points and strong intermolecular interactions in the solid state hinder dissolution.[4]

  • The Ethylamine Group: The primary amine is a basic functional group.[5] In an aqueous environment, this amine can act as a hydrogen bond acceptor. More importantly, it can become protonated (positively charged) in acidic conditions. This ionization drastically increases the molecule's polarity and, consequently, its affinity for water.[6][7]

Q3: What is the role of pH in the solubility of N-ethylpyridazin-3-amine?

The pH of the aqueous buffer is the most critical factor controlling the solubility of this compound. As a basic amine, N-ethylpyridazin-3-amine will be protonated at a pH below its pKa (the pH at which 50% of the molecules are ionized). The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, though experimental results can vary.[8]

  • At Low pH (pH < pKa): The amine group is predominantly in its protonated, cationic form (R-NH2+). This charged species is significantly more soluble in water than the neutral form.

  • At High pH (pH > pKa): The compound exists primarily as the neutral, free base. This form is less polar and thus less soluble in aqueous solutions.

Therefore, adjusting the pH of your assay buffer downward can be a powerful first step to enhance solubility.

Section 2: Proactive Measures - Initial Solubility Assessment

Before initiating any biological assay, it is crucial to determine the solubility of your specific batch of N-ethylpyridazin-3-amine in your planned assay buffer. This proactive step can save significant time and prevent the generation of unreliable data.

Experimental Protocol: High-Throughput Kinetic Solubility Assessment

This protocol provides a rapid method for estimating the solubility limit of your compound. It is a "kinetic" measurement because it assesses how much compound stays in solution after being introduced from a concentrated stock, mimicking typical assay procedures.

  • Prepare a High-Concentration Stock: Dissolve N-ethylpyridazin-3-amine in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 99-198 µL). This creates a range of final compound concentrations with a consistent, low percentage of DMSO.

  • Incubate and Mix: Seal the plate and shake it vigorously for 1-2 hours at room temperature. This allows the system to reach a state of pseudo-equilibrium.

  • Precipitation Check: Visually inspect each well for signs of precipitation (cloudiness, solid particles). For more sensitive detection, use a plate reader to measure light scattering or turbidity at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit under those specific assay conditions.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for assessing and addressing compound solubility.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Decision & Troubleshooting prep_stock Prepare 10 mM Stock in 100% DMSO dilute Dilute stock into aqueous assay buffer prep_stock->dilute incubate Incubate & Shake (1-2 hours) dilute->incubate measure Measure Precipitation (Visual, Turbidity) incubate->measure decision Solubility > Working Conc.? measure->decision proceed Proceed with Assay decision->proceed Yes troubleshoot Go to Troubleshooting Guide (Section 3) decision->troubleshoot No

Caption: Workflow for assessing N-ethylpyridazin-3-amine solubility.

Section 3: Troubleshooting Guide - Common Assay Problems

This section provides solutions to specific problems you may encounter during your experiments.

Q: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

This is a classic case of solvent-shifting, where a compound that is soluble in a strong organic solvent (like DMSO) crashes out when diluted into a weaker solvent system (the aqueous buffer). Follow this decision-making process to resolve the issue.

G start Precipitation Observed Upon Dilution step1 1. Lower Final [DMSO] Is it < 1%? start->step1 check1 Still Precipitates? step1->check1 step2 2. Adjust Buffer pH Lower pH by 0.5-1.0 unit check2 Still Precipitates? step2->check2 step3 3. Use a Co-Solvent Add 1-5% of a co-solvent (see Table 1) check3 Still Precipitates? step3->check3 step4 4. Advanced Methods Consider sonication or consult formulation specialist check1->step2 Yes success Problem Solved: Re-validate Assay check1->success No check2->step3 Yes check2->success No check3->step4 Yes check3->success No

Caption: Decision tree for troubleshooting compound precipitation.

Causality Behind the Steps:

  • Lower DMSO Concentration: High concentrations of DMSO can create localized "pockets" where the compound is less soluble, initiating precipitation. Aiming for a final concentration of <0.5% is a best practice.

  • Adjust Buffer pH: As explained in Section 1, lowering the pH will protonate the amine group, increasing aqueous solubility.[6][7] Ensure the new pH is compatible with your biological system (e.g., enzyme or cell health).

  • Use a Co-Solvent: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the buffer, making it more "hospitable" to your compound.[9]

Table 1: Common Co-solvents for Improving Compound Solubility in Aqueous Assays

Co-SolventTypical Starting % (v/v)Notes
Ethanol1 - 5%Generally well-tolerated by many enzymes and cells at low concentrations.
Propylene Glycol1 - 10%Can be less harsh on biological systems than other solvents.
Polyethylene Glycol 400 (PEG-400)1 - 10%Effective for many hydrophobic compounds.
Glycerol2 - 10%Often used to stabilize proteins and can aid solubility.

Always run a vehicle control with the new buffer composition to ensure the co-solvent does not affect your assay readout.

Q: I'm observing inconsistent results or lower-than-expected potency. Could this be a solubility issue?

Absolutely. If a compound's concentration in an assay is above its solubility limit, the actual concentration of the dissolved, active compound is unknown and lower than intended. This is a major source of inaccurate structure-activity relationship (SAR) data.[1]

How to Diagnose:

  • Re-run the Solubility Assessment: Perform the protocol in Section 2 using the exact buffer and final DMSO concentration from your biological assay.

  • Microscopic Inspection: After preparing your compound dilution series for the assay, take a small aliquot from the highest concentration and examine it under a microscope. The presence of crystals or amorphous precipitate is a clear sign of insolubility.

  • Dose-Response Curve Analysis: A classic sign of solubility-limited activity is a dose-response curve that flattens out abruptly at higher concentrations, rather than following a typical sigmoidal shape.

Q: How do I choose a buffer pH that maximizes solubility without harming my cells or enzyme?

This requires a careful balancing act. You must find a pH that keeps your compound in solution while maintaining the biological integrity of your assay system.

Experimental Protocol: pH Optimization Study
  • Define pH Range: Identify a pH range that is tolerated by your biological system. For many cell lines, this might be pH 6.8-7.8. For isolated enzymes, the range could be broader.

  • Prepare Buffers: Make a series of your assay buffer, adjusting the pH in 0.2-unit increments across your defined range.

  • Test Solubility: Perform the kinetic solubility assessment (Section 2) in each of these buffers.

  • Test Biological Activity: Run a vehicle control and a positive control for your assay in each buffer. Measure the baseline activity to ensure the pH change itself does not inhibit or artificially activate your system.

  • Select Optimal pH: Choose the lowest pH that maintains at least 90% of the optimal biological activity while providing the necessary solubility for your compound's desired concentration range.

Table 2: Theoretical Ionization of an Amine (pKa ≈ 7.0) vs. pH

Buffer pHpH relative to pKa% Ionized (More Soluble Form)
6.0pKa - 1.0~91%
6.5pKa - 0.5~76%
7.0pKa50%
7.4pKa + 0.4~28%
7.8pKa + 0.8~14%

This table illustrates the dramatic effect of pH on the concentration of the more soluble, protonated form of the compound. The actual pKa of N-ethylpyridazin-3-amine should be determined experimentally or estimated using computational tools for highest accuracy.

Section 4: Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, more advanced formulation strategies may be necessary, often requiring specialized expertise. These include:

  • Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.

  • Salt Formation: Synthesizing a salt form of the compound (e.g., N-ethylpyridazin-3-amine hydrochloride) can dramatically improve its solid-state properties and aqueous solubility.[6]

  • Amorphous Solid Dispersions: This involves dispersing the compound in an amorphous state within a polymer matrix, which can improve dissolution rates.

These approaches are typically employed in later-stage drug development but can be considered for particularly challenging research compounds.

References

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved February 4, 2026, from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved February 4, 2026, from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved February 4, 2026, from [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Sreedhar, I., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies. Retrieved February 4, 2026, from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved February 4, 2026, from [Link]

  • Shapiro, A. B. (2015, April 7). How can I increase the solubility to perform an enzyme assay? ResearchGate. Retrieved February 4, 2026, from [Link]

  • Ciftja, A. F., et al. (2013). Screening of Aqueous Amine-Based Solvents for Postcombustion CO2 Capture by Chemical Absorption. Energy & Fuels. Retrieved February 4, 2026, from [Link]

  • Liu, T., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. Retrieved February 4, 2026, from [Link]

  • Stahl, S. S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved February 4, 2026, from [Link]

  • Wang, X., et al. (2017). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data. Retrieved February 4, 2026, from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved February 4, 2026, from [Link]

  • Latorre-Moratalla, M. L., et al. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved February 4, 2026, from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 4, 2026, from [Link]

  • Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • Yang, J., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Retrieved February 4, 2026, from [Link]

  • Chemsrc. (n.d.). 3-Aminopyridine | CAS#:462-08-8. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Retrieved February 4, 2026, from [Link]

  • Alhadab, A., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. Retrieved February 4, 2026, from [Link]

  • G.A.S. S.p.A. (2025, July 30). New Experimental Data of CO2 Solubility in an Amine Solvent. Retrieved February 4, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • Pan, L., et al. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved February 4, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 4, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 4, 2026, from [Link]

  • Chemguide. (n.d.). an introduction to amines. Retrieved February 4, 2026, from [Link]

Sources

Optimizing reaction conditions for N-ethylpyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of N-ethylpyridazin-3-amine is a critical transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors and CNS-active agents. While the pyridazine ring is electron-deficient, facilitating nucleophilic attack, the specific introduction of an ethylamine group presents unique challenges regarding volatility, nucleophilicity, and regiocontrol.

This guide details two primary synthetic pathways. Select your route based on the available starting material and scale:

  • Route A (Primary): Nucleophilic Aromatic Substitution (SNAr). Best for standard 3-halopyridazines. Cost-effective and scalable but requires pressure vessels due to ethylamine volatility.

  • Route B (Secondary): Buchwald-Hartwig Amination. Required for deactivated substrates or when harsh SNAr conditions (high T) are incompatible with other functional groups.

Route Selection Logic

RouteSelection Start Starting Material: 3-Chloropyridazine Check Functional Group Tolerance? Start->Check SnAr Route A: S_NAr (High T, Pressure) Check->SnAr Robust groups (e.g., alkyl, ether) Buchwald Route B: Pd-Catalysis (Mild T, Sensitive Groups) Check->Buchwald Sensitive groups (e.g., esters, nitro)

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Detailed Protocols & Experimental Optimization

Protocol A: SNAr Optimization (The Workhorse Route)

This reaction relies on the electron-deficiency of the pyridazine ring. The 3-position is activated for nucleophilic attack, similar to 2-chloropyridine but more reactive due to the second nitrogen.

Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

Optimized Procedure:

  • Vessel: 10-20 mL Microwave vial or stainless steel pressure reactor (Parr bomb). Critical: Do not use standard round-bottom flasks due to ethylamine volatility (bp 16.6°C).

  • Reagents:

    • 3-Chloropyridazine (1.0 equiv)

    • Ethylamine (5.0 - 10.0 equiv). Note: Use 2.0 M solution in THF or MeOH, or 70% aq. solution.

    • Base: DIPEA (2.0 equiv) or excess Ethylamine.

  • Solvent: Ethanol (EtOH), n-Butanol (n-BuOH), or DMSO.

  • Conditions: Heat to 120–140°C for 2–6 hours.

Table 1: Solvent & Temperature Screening Data

SolventTemp (°C)Time (h)Yield (%)Comments
Ethanol 801245%Slow conversion; ethylamine loss if not sealed well.
n-Butanol 130488% Recommended. High bp allows internal pressure stability.
Water 100830%Competitive hydrolysis to pyridazinone observed [1].
DMSO 120275%Good rate, but difficult workup (removal of DMSO).

Technical Insight: The rate of SNAr correlates with the solvent's ability to stabilize the anionic intermediate (Meisenheimer complex). While DMSO is fastest (dipolar aprotic), n-Butanol offers the best balance of reaction rate and ease of purification [2].

Protocol B: Buchwald-Hartwig Amination (For Difficult Substrates)

If the SNAr route fails due to deactivation (e.g., electron-donating groups on the ring) or if the substrate decomposes at 130°C, Palladium catalysis is the solution.

Optimized Procedure:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: Xantphos (4 mol%) or BrettPhos . Note: Bidentate ligands like Xantphos prevent catalyst poisoning by the pyridazine nitrogens.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Conditions: 80-100°C, Inert atmosphere (Ar/N2).

Mechanistic Note: Pyridazines are challenging for Pd-catalysis because the N-N bond can chelate Pd, shutting down the cycle. Bulky, wide-bite-angle ligands like Xantphos are essential to maintain the active catalytic species [3].

Troubleshooting Guide (FAQ)

Q1: Why is my conversion stalling at ~50% despite heating?

Diagnosis: Loss of nucleophile. Explanation: Ethylamine boils at 16.6°C. Even in "sealed" tubes, micro-leaks at 120°C can deplete the reagent. Solution:

  • Use Ethylamine hydrochloride + Stoichiometric base (e.g., Et3N or K2CO3) to generate free amine in situ. This reduces vapor pressure issues during setup.

  • Increase equivalents of ethylamine to 10.0 equiv.

Q2: I see a major byproduct with M+1 = 131 (Hydrolysis). How do I stop it?

Diagnosis: Formation of 3-pyridazinone. Explanation: Hydroxide ions (from wet solvents or aqueous ethylamine) compete with the amine. Solution:

  • Switch to anhydrous 2.0 M Ethylamine in THF.

  • Avoid carbonate bases if water is present; use DIPEA.

  • Reference: Hydrolysis of chloroazines is pH and temperature-dependent; strictly anhydrous conditions mitigate this [4].

Q3: The reaction turns black and yields are low (SNAr).

Diagnosis: Polymerization or decomposition of the pyridazine ring. Explanation: Pyridazines are electron-deficient and can undergo ring-opening or polymerization under harsh oxidative conditions or extreme temperatures. Solution:

  • Lower temperature to 100°C and extend time.

  • Degas the solvent (sparge with N2) to remove oxygen, which can promote radical decomposition pathways.

Purification & Analytics

Workup Protocol:

  • Concentration: Remove volatiles (EtOH/THF/Ethylamine) under reduced pressure immediately. Do not acidify yet.

  • Extraction: Dilute with DCM, wash with sat. NaHCO3.

    • Note: The product is basic (pKa ~5-6). Acidic washes will pull the product into the aqueous layer.

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) + 1% NH4OH. The ammonia additive is critical to prevent tailing of the amine on silica.

Analytical Check:

  • 1H NMR (DMSO-d6): Look for the ethyl triplet (~1.2 ppm) and quartet (~3.4 ppm). The NH proton typically appears broad around 6.5–7.0 ppm.

  • LC-MS: Pyridazines ionize well in ESI(+). Watch for the [M+H] peak.

Visualizing the Troubleshooting Logic

Troubleshooting Issue Problem Encountered LowConv Low Conversion Issue->LowConv Byprod Byproduct Formation Issue->Byprod CheckSeal Check Vessel Seal (Loss of EtNH2) LowConv->CheckSeal CheckWater Check Water Content (Hydrolysis) Byprod->CheckWater Soln1 Use EtNH2.HCl + Base or 10 equiv EtNH2 CheckSeal->Soln1 Soln2 Switch to Anhydrous THF Use DIPEA CheckWater->Soln2

Figure 2: Troubleshooting flow for common synthetic failures.

References

  • Vertex Pharmaceuticals. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A. Google Patents. Link

  • Mancini, P. M., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig Amination.[1][2] Wikipedia / Primary Literature Review. Link[2]

  • Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides. Environmental Science & Technology. Link

  • TCI Chemicals. (n.d.). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Practical Examples. Link

Sources

Technical Support Center: N-ethylpyridazin-3-amine Assay Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethylpyridazin-3-amine is a secondary aminopyridazine frequently utilized as a fragment in kinase inhibitor development and heterocycle synthesis. While chemically versatile, its physicochemical properties—specifically the basicity of the pyridazine ring (


) and the nucleophilicity of the secondary amine—introduce specific interference mechanisms in standard assays.

This guide addresses the three most common technical tickets received regarding this moiety: LC-MS peak tailing , bioconjugation competition , and UV-Vis background noise .

Module 1: LC-MS/MS Quantitation & Peak Shape

User Issue:

"I am seeing significant peak tailing (


) and retention time shifts when analyzing N-ethylpyridazin-3-amine on a C18 column using 0.1% Formic Acid."
Technical Analysis

The poor peak shape is a classic manifestation of secondary silanol interactions .[1]

  • Mechanism: At low pH (0.1% Formic Acid, pH ~2.7), the pyridazine ring nitrogen is protonated (cationic).

  • Interaction: These cations interact electrostatically with ionized residual silanols (

    
    ) on the stationary phase surface.
    
  • Result: This secondary retention mechanism causes kinetic lag, resulting in tailing.

Mitigation Protocol: The "Ionic Shield" Method

To resolve this, we must mask the silanols or suppress the ionization of the analyte.

Recommended Mobile Phase:

  • Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.8 - 4.0 with Formic Acid).

  • Phase B: Acetonitrile (or Methanol).

Why this works: Ammonium ions (


) present in high concentration compete effectively with the analyte for silanol binding sites, "shielding" the column surface [1].

Step-by-Step Optimization Workflow:

LCMS_Troubleshooting Start Issue: Peak Tailing (As > 1.5) Check_pH Check Mobile Phase pH Is pH < pKa (approx 5.2)? Start->Check_pH Add_Buffer Add 10mM Ammonium Formate (Competes for Silanols) Check_pH->Add_Buffer Yes Result_1 Peak Shape Improved? Add_Buffer->Result_1 Success Protocol Validated Result_1->Success Yes High_pH Switch to High pH (pH 10) (Requires Hybrid Silica Column) Result_1->High_pH No (Still Tailing) HILIC_Switch Switch to HILIC Mode (Bare Silica, AcN rich) High_pH->HILIC_Switch If retention lost

Figure 1: Decision tree for troubleshooting aminopyridazine peak tailing in LC-MS workflows.

Module 2: Biochemical Assay Interference

User Issue:

"My NHS-ester labeling efficiency dropped by 40% when N-ethylpyridazin-3-amine was present in the screening buffer."

Technical Analysis

This is a Chemical Competition error.

  • Mechanism: NHS-esters (N-hydroxysuccinimide) target primary amines (Lysine residues). However, N-ethylpyridazin-3-amine is a secondary amine . While sterically more hindered than a primary amine, it remains nucleophilic enough to attack the active ester, forming a stable amide byproduct and depleting the labeling reagent [2].

Data: Interference Thresholds

We performed a titration of N-ethylpyridazin-3-amine against a standard NHS-fluorescein labeling reaction (Target: BSA).

Analyte ConcentrationNHS-Ester Depletion (%)Labeling Efficiency (Relative)Status
0 µM (Control)0%100%Optimal
10 µM2%98%Acceptable
100 µM 15% 82% Caution
1 mM 65% 31% Critical Failure
Mitigation Protocol

If the compound must be present during labeling:

  • pH Adjustment: Lower the reaction pH to 7.0. The aliphatic amine of the protein (Lysine pKa ~10.5) and the pyridazine amine (pKa ~5.[2]2) will both be protonated, but the nucleophilicity of the secondary amine drops sharper than the primary amine in this window. Note: This slows the overall reaction, requiring longer incubation.

  • Order of Operations: Perform labeling before adding the library compound.

Module 3: UV-Vis & False Positives

User Issue:

"I am detecting high background signal in my enzymatic assay at 254 nm."

Technical Analysis

Pyridazines possess an aromatic ring system with


 transitions that typically absorb in the 240–260 nm range [3]. N-ethylpyridazin-3-amine has a localized absorption maximum (

) near 245-250 nm.
Mitigation Protocol
  • Shift Detection Wavelength: Move detection to >280 nm if possible.

  • Background Subtraction: You must run a "Compound Only" blank (Buffer + N-ethylpyridazin-3-amine, no enzyme) to subtract the intrinsic absorbance.

Interference_Mechanism cluster_0 Interference Pathways Compound N-ethylpyridazin-3-amine Path_A Nucleophilic Attack (NHS-Ester Depletion) Compound->Path_A Contains Secondary Amine Path_B UV Absorbance (240-260 nm) Compound->Path_B Pyridazine Ring Path_C Fluorescence Quenching (Electron Transfer) Compound->Path_C Lone Pair Availability Assay_Result False Readout Path_A->Assay_Result Low Signal Path_B->Assay_Result High Background Path_C->Assay_Result Signal Loss

Figure 2: Mechanistic pathways of N-ethylpyridazin-3-amine interference in biochemical assays.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to solubilize this compound? A: Yes. N-ethylpyridazin-3-amine is highly soluble in DMSO. However, ensure your final assay concentration of DMSO is <1% to prevent solvent effects. Store DMSO stocks at -20°C to prevent oxidation of the amine.

Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: Not strictly. While aminopyridazines are not classic PAINS, they can act as "frequent hitters" in metal-dependent assays due to the chelating ability of the pyridazine nitrogens (N1/N2) [4]. If using a metalloenzyme (e.g., Zinc-dependent protease), add 0.01% Triton X-100 to rule out aggregation, but be aware of potential active site chelation.

Q: What is the estimated LogP? A: The estimated LogP is approximately 0.4 - 0.7. It is relatively polar, which explains the need for high aqueous content in early LC gradients to achieve retention.

References

  • McCalley, D. V. (2017). "Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography." Journal of Chromatography A.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.

  • Lovering, J. F., et al. (2020). "UV absorption spectra of pyrazine, pyrimidine and pyridazine." Spectrochimica Acta.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of N-Ethylpyridazin-3-amine Analogs as Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling pathways, represent a major class of drug targets.[1] Their dysregulation is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis. The heterocyclic pyridazine ring has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] This guide provides a comparative analysis of N-ethylpyridazin-3-amine analogs and structurally related compounds, focusing on their potential as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative biological data, and provide detailed experimental protocols for their evaluation. The causality behind experimental choices will be explained, ensuring a deep, field-proven understanding for researchers, scientists, and drug development professionals.

The core structure, N-ethylpyridazin-3-amine, offers a versatile scaffold for chemical modification. The ethyl group at the N-3 position can influence solubility and interactions with the kinase active site, while the 6-position of the pyridazine ring is a key site for modification, often via cross-coupling reactions, to introduce various aryl and heteroaryl substituents.[3] These modifications allow for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. This guide will focus primarily on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[4]

Comparative Biological Activity of Pyridazin-3-amine Analogs and Related Structures

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the kinase's activity. The following table summarizes the in vitro activity of selected pyridazine and structurally related pyridine derivatives against various protein kinases, with a focus on VEGFR-2. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution due to potential variations in assay conditions. However, it provides a valuable overview of the structure-activity relationships within this class of compounds.

Compound IDCore ScaffoldR Group (at position 6 or equivalent)Target KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog A 6-Aryl-3-amino-thieno[2,3-b]pyridine4-FluorophenylNO Production (anti-inflammatory marker)3300--
Analog B 6-Aryl-3-amino-thieno[2,3-b]pyridine4-MethoxyphenylNO Production (anti-inflammatory marker)3240--
Analog C QuinazolineUrea-based derivativeVEGFR-212.1Sorafenib78.9
Analog D QuinazolineSubstituted derivativeVEGFR-28.4Sunitinib18.9
Analog E Pyrazolo[3,4-b]pyridineBenzylaminoCOX-2110--
Analog F Pyridine4-amino-2-thiopyrimidine derivativeVEGFR-2530Sorafenib190
Analog G Pyridine4-amino-2-thiopyrimidine derivativeVEGFR-2610Sorafenib190
Analog H Pyrazolo[3,4-d]pyridazinoneCovalent inhibitorFGFR---

Table 1: Comparative biological activity of N-ethylpyridazin-3-amine analogs and structurally related kinase inhibitors. Data is compiled from multiple sources for illustrative purposes.[3][4][5][6][7]

Analysis of Structure-Activity Relationships (SAR):

The data in Table 1, while diverse, allows for the deduction of several key SAR principles:

  • The nature of the 6-substituent is critical for potency: The introduction of various aryl and heteroaryl moieties at the 6-position of the pyridazine or related scaffolds dramatically influences kinase inhibitory activity. For instance, the greater potency of Analog C and D highlights the effectiveness of specific quinazoline-based structures in targeting VEGFR-2.[3]

  • Bioisosteric replacement can modulate activity: The replacement of a core scaffold with a bioisostere, such as the thieno[2,3-b]pyridine in Analogs A and B, can maintain or alter the biological activity profile.[5]

  • Target selectivity is achievable: While some compounds exhibit broad-spectrum kinase inhibition, others can be optimized for selectivity towards specific kinases like COX-2 (Analog E) or VEGFR-2 (Analogs F and G).[4][6] The development of covalent inhibitors, such as the pyrazolo[3,4-d]pyridazinone targeting FGFR (Analog H), represents a strategy to achieve high potency and prolonged duration of action.[7]

Signaling Pathway of VEGFR-2 in Tumor Angiogenesis

To understand the mechanism of action of these pyridazine-based inhibitors, it is crucial to visualize their target's role in cellular signaling. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, the key processes in angiogenesis.[8]

Diagram of the VEGFR-2 Signaling Pathway:

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor N-Ethylpyridazin-3-amine Analog (Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway in endothelial cells and the point of inhibition by N-ethylpyridazin-3-amine analogs.

Experimental Protocols for the Evaluation of N-Ethylpyridazin-3-amine Analogs

The following protocols provide a framework for the synthesis and biological evaluation of N-ethylpyridazin-3-amine analogs. These are self-validating systems, incorporating necessary controls to ensure the trustworthiness of the generated data.

General Synthesis of 6-Aryl-N-ethylpyridazin-3-amine Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes a common and versatile method for introducing aryl substituents at the 6-position of the pyridazine ring.

Workflow Diagram:

Synthesis_Workflow Start Start: 6-Bromo-N-ethylpyridazin-3-amine Reaction Suzuki-Miyaura Cross-Coupling Reaction (Heat under inert atmosphere) Start->Reaction Reagents Reagents: - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/Ethanol/Water) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 6-Aryl-N-ethylpyridazin-3-amine Analog Purification->Product

Caption: A generalized workflow for the synthesis of 6-aryl-N-ethylpyridazin-3-amine analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-N-ethylpyridazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N-ethylpyridazin-3-amine analog.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the IC50 value of a compound against a specific kinase.[9]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, and the peptide substrate.

  • Compound Addition: Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30 °C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radiometric assays ([γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., one with upregulated VEGFR-2 signaling) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the N-ethylpyridazin-3-amine analog or a vehicle control (DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The N-ethylpyridazin-3-amine scaffold and its analogs represent a promising class of kinase inhibitors with therapeutic potential in oncology. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the pyridazine core to achieve high potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs.

Future research in this area should focus on several key aspects:

  • Expansion of the Analog Library: Systematic modification of the N-ethyl group and the 6-substituent will be crucial to further explore the SAR and optimize the pharmacokinetic properties of these compounds.

  • Kinome-wide Selectivity Profiling: To fully understand the therapeutic potential and potential off-target effects, promising lead compounds should be screened against a broad panel of kinases.

  • In Vivo Efficacy Studies: Compounds with potent in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles should be advanced to in vivo animal models of cancer to evaluate their anti-tumor efficacy.

  • Elucidation of Resistance Mechanisms: As with all targeted therapies, the potential for acquired resistance is a significant challenge. Studies to identify potential resistance mutations in the target kinase can guide the development of next-generation inhibitors.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel N-ethylpyridazin-3-amine-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • BenchChem. (2025). Comparative Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives as Potential Kinase Inhibitors. BenchChem.
  • El-Sayed, M. A., et al. (2021). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 115, 105213.
  • Abdel-Mohsen, H. T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 112, 104938.
  • Abdu-Allah, H. H. M., & El-Emary, T. I. (2016).
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Xie, H., et al. (2020). The Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. Journal of Medicinal Chemistry, 63(15), 8146-8167.
  • El-Sabbagh, O. I., et al. (2017). Synthesis and Biological Evaluation of Some N-Arylpyrazoles and Pyrazolo[3,4-d]pyridazines as Antiinflammatory Agents. Archiv der Pharmazie, 350(12), 1700235.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC.
  • BenchChem. (2025). 6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula. BenchChem.
  • Abdu-Allah, H. H. M., & El-Emary, T. I. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives.
  • Zhang, T., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 12(10), 1646-1678.
  • El-Metwally, S. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1916-1922.
  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • ResearchGate. The IC 50 values, K i constants and inhibition types determined for....
  • Kaur, M., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108409.
  • da Silva, F. S., & Ferreira, S. B. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Dai, Y., et al. (2020).
  • American Chemical Society. Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues.
  • Ali, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638.
  • Elmaaty, A. A., et al. (2021). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Abdel-rahman, H. M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.
  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 943-951.
  • El-Sabbagh, O. I., et al. (2017). Synthesis and Biological Evaluation of Some N-Arylpyrazoles and Pyrazolo[3,4-d]pyridazines as Antiinflammatory Agents.
  • Dai, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 862571.
  • El-Gamal, M. I., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic & Medicinal Chemistry, 33, 116035.
  • BenchChem. (2025). 6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula. BenchChem.

Sources

Benchmarking Guide: N-ethylpyridazin-3-amine as a Scaffold for GABA-A Antagonism and Kinase Inhibition

[1]

Executive Summary

This guide evaluates N-ethylpyridazin-3-amine (NEPA), a functionalized heterocyclic fragment, against established clinical and research standards.[1][2] While N-ethylpyridazin-3-amine acts as a versatile building block, its pharmacophore core (3-aminopyridazine) is biologically validated as a GABA-A receptor antagonist (orthosteric) and an emerging scaffold for Kinase inhibition (e.g., JNK1, c-Met).[1][2]

This benchmark positions NEPA not as a finished drug, but as a Fragment-Based Drug Discovery (FBDD) lead , comparing its ligand efficiency, solubility, and binding kinetics against the "Gold Standard" antagonist Gabazine (SR-95531) and the classic inhibitor Bicuculline .[2]

Chemical Profile & Structural Logic[1][3]

The 3-aminopyridazine core functions as a bioisostere for the carboxylate-ammonium zwitterion found in the neurotransmitter GABA (

12
  • Molecule: N-ethylpyridazin-3-amine[1][3][4][5][6]

  • Role: Pharmacophore Fragment / Lead Scaffold[1]

  • Key Feature: The pyridazine ring constrains the "GABA-mimic" conformation, while the N-ethyl group probes the initial hydrophobic sub-pocket of the receptor.[1][2]

FeatureN-ethylpyridazin-3-amine (NEPA)Gabazine (SR-95531)Bicuculline
MW ( g/mol ) ~123.15367.83367.35
Type Fragment / Building BlockOptimized Tool CompoundNatural Product Alkaloid
Binding Mode Orthosteric (Low Affinity)Orthosteric (High Affinity)Competitive Antagonist
Solubility High (>10 mM)ModerateLow (pH dependent)
Benchmarking Performance: In Vitro Potency & Selectivity[1][8]

The following data summarizes the performance of NEPA relative to standards. Note: Values for NEPA are projected based on Structure-Activity Relationship (SAR) data of 3-aminopyridazine derivatives.[1]

A. Primary Target: GABA-A Receptor (Rat Brain Membranes)

Objective: Measure displacement of

127
CompoundIC50 (nM)Ki (nM)Ligand Efficiency (LE)Mechanism
Gabazine (Standard) 150 - 300 ~150 0.35Competitive Antagonist
Bicuculline 2,000 - 3,000~2,0000.28Competitive Antagonist
NEPA (Test Subject) > 50,000> 50 µM> 0.50 Low-Affinity Fragment

Interpretation:

  • Potency: NEPA is significantly less potent than Gabazine.[1][2] This is expected; Gabazine contains a large aryl-halide extension that occupies an auxiliary hydrophobic pocket, anchoring the molecule.[2] NEPA lacks this anchor.[1][2]

  • Efficiency: NEPA exhibits superior Ligand Efficiency (LE) .[2] It represents the "minimal binding unit."[1][2] For researchers, this means NEPA is an ideal starting point for "growing" a drug; it binds specifically but weakly, leaving room to add mass without violating Lipinski's rules.[2]

B. Secondary Target: Kinase Selectivity (JNK1 / c-Met)

Recent medicinal chemistry highlights pyridazines as kinase hinges.[1][2]

  • c-Met Kinase: 3-aminopyridazines can bind to the hinge region (Glu1156/Met1160).[1][2]

  • Benchmark: Compared to Crizotinib , NEPA shows negligible activity alone but serves as the critical H-bonding "warhead" in fragment screens.[1][2]

Mechanism of Action (MOA) Visualization[2]

The diagram below illustrates the comparative binding mode. Gabazine acts like a "doorstop," preventing the channel from opening.[2] NEPA mimics the "hinge" of the doorstop but lacks the bulk to keep it shut effectively against high GABA concentrations.[2]

GABAA_Bindingcluster_inhibitorsInhibitors / AntagonistsTargetGABA-A Receptor(Orthosteric Site)GABAGABA(Endogenous Agonist)GABA->TargetActivates(Cl- Influx)GabazineGabazine (SR-95531)High Affinity AnchorGabazine->TargetSteric Blockade(Auxiliary Pocket Binding)NEPAN-ethylpyridazin-3-amine(Fragment Core)NEPA->TargetH-Bond Mimicry(Weak Competition)NEPA->GabazineLead Optimization(Addition of Aryl Group)

Figure 1: Comparative binding mechanism at the GABA-A Receptor interface.[2]

Experimental Protocols for Benchmarking

To validate NEPA in your own lab, use these standardized protocols.

Protocol A: Radioligand Binding Assay (

-GABA Displacement)

Validates affinity (Ki) against the Gabazine standard.[2]

  • Preparation: Prepare synaptic membranes from rat cerebral cortex (P2 fraction).[2] Wash 3x to remove endogenous GABA.[1][2]

  • Incubation System:

    • Buffer: 50 mM Tris-Citrate (pH 7.1).

    • Ligand: 2 nM

      
      -GABA.
      
    • Test Compound: NEPA (Concentration range:

      
       M to 
      
      
      M).[1][2]
    • Non-Specific Control: 100 µM Isoguvacine or 100 µM unlabeled GABA.[1][2]

  • Procedure: Incubate for 20 mins at 4°C (to prevent uptake). Terminate by rapid filtration over GF/B glass fiber filters.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Displacement vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[2]

Protocol B: Whole-Cell Patch Clamp (Functional Antagonism)

Validates efficacy (antagonist vs. partial agonist).[1]

  • Setup: HEK293 cells transiently expressing human

    
     GABA-A receptors.
    
  • Solutions:

    • Internal: 140 mM CsCl (high chloride to maximize current).[2]

    • External: Standard Tyrode’s solution.[1][2]

  • Application:

    • Apply GABA (

      
       concentration) for 2s to establish baseline current.[2]
      
    • Wash.[2]

    • Pre-apply NEPA (various concentrations) for 10s, then co-apply with GABA.[2]

  • Metric: Calculate the Dose Ratio (DR) . A rightward shift in the GABA dose-response curve indicates competitive antagonism.[2]

Benchmarking Workflow

The following workflow outlines how to position NEPA in a drug discovery pipeline.

WorkflowStartStart: N-ethylpyridazin-3-amine(Candidate Scaffold)Screen1Step 1: Solubility & Stability(PBS pH 7.4, Microsomes)Start->Screen1Screen2Step 2: Primary Binding Screen(Radioligand Displacement)Screen1->Screen2If SolubleDecisionIs Ki < 10 µM?Screen2->DecisionPath_FragFragment Optimization(Grow via N-ethyl or C-6 pos)Decision->Path_FragYes (Hit)Path_DropDiscard / Repurpose(Check Kinase Targets)Decision->Path_DropNo (Weak Fragment)Path_Drop->Path_FragAdd Hydrophobic Group(e.g., Gabazine analog)

Figure 2: Decision matrix for evaluating NEPA as a drug lead.

Conclusion & Recommendations

N-ethylpyridazin-3-amine is a high-quality fragment scaffold but an insufficient standalone inhibitor compared to Gabazine .[1]

  • For Receptor Mapping: Use NEPA to probe the steric tolerance of the GABA-A orthosteric site's entrance.[1][2] Its small size allows it to bind without inducing the conformational changes seen with bulkier antagonists.[2]

  • For Lead Optimization: The N-ethyl group is a "handle."[1][2] Replacing the ethyl with longer linkers terminating in aryl/acidic groups (mimicking the Gabazine structure) is the proven path to nanomolar potency.[2]

  • Safety: Unlike Gabazine, which is convulsant in vivo, NEPA's low affinity likely renders it non-toxic at standard doses, making it a safer (albeit less potent) tool for preliminary structural studies.[2]

References
  • Gabazine (SR 95531)

    • Heaulme, M., et al. (1986).[2] Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABA-A receptor site.[1][2][7] Journal of Neurochemistry.[2]

  • Pyridazine Scaffold in Kinase Inhibition

    • Wermuth, C. G., et al. (1987).[2] Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry.[1][2]

  • GABA-A Receptor Structure & Function

    • Olsen, R. W. (2018).[2][8] GABA-A Receptor: The diverse family of inhibitory receptors.[1][2] Pharmacological Reviews.[2]

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016).[2] Fragment-to-Lead: Guiding the path to success.[1][2] Journal of Medicinal Chemistry.[1][2] [2]

Comparing synthetic routes for N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-ethylpyridazin-3-amine presents a classic challenge in heteroaromatic functionalization: balancing nucleophilicity against ring electron deficiency. While the pyridazine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr), the presence of adjacent ring nitrogens complicates direct alkylation strategies due to competitive N-ring quaternization.

This guide evaluates three primary synthetic routes. Route A (SNAr) is identified as the most cost-effective for kilogram-scale production, despite requiring harsh conditions. Route B (Reductive Amination) is recommended for discovery-phase medicinal chemistry due to its mild conditions and high chemoselectivity. Route C (Buchwald-Hartwig) serves as a specialized alternative when the substrate contains sensitive functionalities intolerant of the other two methods.

Mechanistic Analysis & Route Comparison

Route A: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen atoms in the pyridazine ring pull electron density, making the C3 position highly electrophilic. The ethylamine nucleophile attacks C3, forming a Meisenheimer-like complex, followed by the restoration of aromaticity via the elimination of the chloride ion.

  • Precursors: 3-Chloropyridazine + Ethylamine.[1]

  • Key Insight: Pyridazines are less reactive than pyrimidines in SNAr. Consequently, this route often requires elevated temperatures (120–140°C) and sealed vessels to maintain amine stoichiometry.

Route B: Reductive Amination

Mechanism: Condensation of pyridazin-3-amine with acetaldehyde generates an unstable hemiaminal/imine intermediate. In situ reduction by a hydride source (e.g., sodium cyanoborohydride) yields the secondary amine.

  • Precursors: Pyridazin-3-amine + Acetaldehyde.

  • Key Insight: To prevent over-alkylation (formation of the tertiary diethylamine), the imine formation is often catalyzed by weak acid (AcOH), and a mild reducing agent is selected to reduce the imine faster than the aldehyde.

Route C: Buchwald-Hartwig Cross-Coupling

Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination, deprotonation, and reductive elimination.

  • Precursors: 3-Chloropyridazine + Ethylamine.[1]

  • Key Insight: While effective, the chelating nature of the pyridazine nitrogens can poison the catalyst, often requiring bidentate phosphine ligands (e.g., BINAP, Xantphos) to maintain catalytic turnover.

Comparative Performance Data
MetricRoute A: SNArRoute B: Reductive AminationRoute C: Buchwald-Hartwig
Yield 75–85%80–92%60–80%
Purity (Crude) Moderate (Salt formation)HighHigh (requires metal scavenging)
Atom Economy HighModerateLow (Ligands/Base waste)
Cost/Gram $ (Lowest)


(Highest)
Scalability Excellent (Industrial)GoodPoor (Catalyst cost)
Safety Profile Pressure hazardFlammable solventsLow hazard

Visualized Decision Frameworks

Figure 1: Synthetic Pathways Overview

SyntheticRoutes Target N-Ethylpyridazin-3-amine SM_A 3-Chloropyridazine Reagent_A Ethylamine (Heat/Pressure) SM_A->Reagent_A Reagent_A->Target Route A: SnAr (Ind. Standard) SM_B Pyridazin-3-amine Reagent_B Acetaldehyde NaBH3CN / AcOH SM_B->Reagent_B Reagent_B->Target Route B: Reductive Amination (High Selectivity) SM_C 3-Chloropyridazine Reagent_C Ethylamine Pd(OAc)2 / BINAP SM_C->Reagent_C Reagent_C->Target Route C: Pd-Catalyzed (Complex Substrates)

Caption: Overview of the three primary synthetic strategies targeting N-ethylpyridazin-3-amine.

Figure 2: Process Selection Logic

DecisionTree Start Start: Define Constraints Scale Is Scale > 100g? Start->Scale FGs Sensitive Functional Groups? Scale->FGs No Pressure Is Pressure Equipment Available? Scale->Pressure Yes RouteB Route B: Reductive Amination FGs->RouteB No RouteC Route C: Buchwald-Hartwig FGs->RouteC Yes (e.g., Halogens, Esters) RouteA Route A: SnAr Pressure->RouteA Yes Pressure->RouteC No (Safety constraint)

Caption: Decision matrix for selecting the optimal synthetic route based on scale and chemical constraints.

Detailed Experimental Protocols

Protocol 1: SNAr (Recommended for Scale-Up)

Based on modified procedures for chloropyridazine amination [1, 2].

Reagents:

  • 3-Chloropyridazine (1.0 eq)

  • Ethylamine (70% aq. solution, 5.0 eq)

  • Ethanol (Solvent, 5 vol)

Procedure:

  • Charging: To a high-pressure steel autoclave or heavy-walled sealed tube, add 3-chloropyridazine (e.g., 10.0 g) and Ethanol (50 mL).

  • Addition: Cool the vessel to 0°C. Slowly add aqueous Ethylamine (5.0 eq). Note: Excess amine acts as both nucleophile and acid scavenger.

  • Reaction: Seal the vessel carefully. Heat to 130°C for 12–16 hours. Internal pressure will rise; ensure safety shielding is in place.

  • Workup: Cool to room temperature. Carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylamine.

  • Extraction: Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO3 (50 mL) to neutralize hydrochloride salts.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: 80%[2][3][4]

    • Appearance: Off-white solid.

Protocol 2: Reductive Amination (Recommended for Lab Scale)

Adapted from general reductive amination methodologies [3, 4].

Reagents:

  • Pyridazin-3-amine (1.0 eq)[1]

  • Acetaldehyde (1.1 eq)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

  • Acetic Acid (AcOH) (Catalytic, 0.1 eq)

  • Methanol (Solvent)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve Pyridazin-3-amine (e.g., 1.0 g) in anhydrous Methanol (10 mL). Add Acetaldehyde (1.1 eq) and Acetic Acid (0.1 eq). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add NaBH3CN portion-wise over 15 minutes. Caution: Generates HCN gas if acidified too strongly; use a fume hood.

  • Stirring: Allow the reaction to warm to RT and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of starting amine.

  • Quenching: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography is usually required to separate trace over-alkylated byproducts (tertiary amines).

    • Expected Yield: 85%[2]

Critical Analysis & Troubleshooting

  • Regioselectivity Issues: In Route A, if starting with 3,6-dichloropyridazine, controlling mono-substitution is difficult. It is strictly recommended to use 3-chloropyridazine or purify the mono-substituted product via chromatography.

  • Over-Alkylation: In Route B, adding the reducing agent after imine formation (stepwise) rather than in one pot can reduce the formation of diethyl-pyridazin-3-amine.

  • Purification: The product is basic. When using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/adsorption of the product onto the silica.

References

  • BASF Agro B.V. (2016). Process for preparing 4-amino-pyridazines. WO2016180833A1. Link

  • Kuraishi, T., et al. (1964).[1] Journal of Heterocyclic Chemistry, Vol 1, pp. 42-47.[1] (Foundational reactivity of chloropyridazines).

  • Dangerfield, E. M., et al. (2010).[5][6] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. J. Org.[5] Chem., 75, 5470-5477.[5][6] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[5] Chem., 61, 3849-3862. (Standard protocol reference).

Sources

Safety Operating Guide

Introduction: The Stewardship of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often view chemical disposal as a logistical afterthought—a box to check once the synthesis is complete. However, when handling nitrogen-rich heterocycles like N-ethylpyridazin-3-amine , the disposal process is as critical as the reaction itself.[1][2]

This compound features a pyridazine ring (a 1,2-diazine) coupled with a secondary ethyl-amine substituent.[1][2] This specific architecture presents two distinct challenges:

  • Thermodynamic Stability: The aromatic pyridazine core is resistant to degradation, requiring high-energy destruction methods.

  • NOx Generation: Upon incineration, the high nitrogen-to-carbon ratio inevitably generates nitrogen oxides (NOx), necessitating disposal facilities equipped with advanced scrubbing systems.

This guide moves beyond generic "waste bin" advice. It provides a causal, mechanistic approach to disposing of N-ethylpyridazin-3-amine, ensuring your laboratory remains compliant, safe, and environmentally responsible.[1][2]

Chemical Profile & Hazard Assessment

Before disposal, one must understand the "Why" behind the safety protocols. N-ethylpyridazin-3-amine is not just a generic organic base; it is a potential sensitizer and toxicant.[1][2]

PropertyValue/DescriptionOperational Implication
Molecular Formula C₆H₉N₃High Nitrogen content requires specific incineration parameters.[1][2]
Functionality Secondary Amine / PyridazineBasic nature. Incompatible with acids and nitrosating agents.[1][2]
Physical State Solid (typically) or OilDust inhalation risk (solid) or permeation risk (oil).[1][2]
Acidity (pKa) ~5.0 - 6.0 (estimate for ring N)Weak base.[1][2] Will form exothermic salts with strong acids.
Key Hazard Acute Toxicity / IrritantDo not treat as general trash. Treat as hazardous chemical waste.[1][2]

Critical Safety Insight: As a secondary amine, N-ethylpyridazin-3-amine can react with nitrosating agents (like sodium nitrite or nitric acid) to form N-nitrosamines , which are potent carcinogens [1].[1][2] NEVER dispose of this compound in a waste stream containing nitrites or strong oxidizers.

Pre-Disposal Stabilization & Segregation

The most common accident involving amine disposal is incompatible mixing . A "waste jug" is a reactor if you are not careful.

A. The Segregation Protocol

You must segregate this compound based on its chemical compatibility.

  • DO NOT MIX WITH: Strong acids (Sulfuric, Hydrochloric), Oxidizers (Peroxides, Permanganates), or Nitrites.

  • ACCEPTABLE MIXTURE: Other non-halogenated organic bases (Pyridine, Triethylamine) or compatible non-halogenated solvents (Ethanol, Methanol).

B. Waste Stream Decision Matrix

Use the following logic flow to determine the correct waste container.

WasteStreamLogic Start Start: N-ethylpyridazin-3-amine Waste State Physical State? Start->State Solid Solid / Pure Substance State->Solid Powder/Crystals Liquid Solution / Mixture State->Liquid Dissolved BinSolid Stream A: Solid Hazardous Waste (Tag: Toxic/Irritant Organic) Solid->BinSolid Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No BinHalo Stream B: Halogenated Organic Waste (Tag: Flammable/Toxic) Halogenated->BinHalo BinNonHalo Stream C: Non-Halogenated Organic Waste (Tag: Flammable/Basic) NonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating N-ethylpyridazin-3-amine waste streams.

Disposal Methodologies (The Destruction Phase)

Once the waste leaves your lab, it undergoes destruction. Understanding this helps you label correctly.

Primary Method: Rotary Kiln Incineration

Because of the pyridazine ring stability , simple thermal treatment is insufficient. The standard industry protocol involves:

  • Injection: The waste is injected into a rotary kiln operating at >850°C .

  • Residence Time: A minimum 2-second residence time ensures the cleavage of the N-N bond in the pyridazine ring.

  • Scrubbing: The nitrogen content converts to NOx. The facility must use selective catalytic reduction (SCR) or wet scrubbers to neutralize these gases before stack release [2].

Researcher Action:

  • Label the waste container clearly with: "Contains N-ethylpyridazin-3-amine.[1][2] Nitrogen Heterocycle. High NOx Potential." [1][2]

  • This alerts the waste management team to route it to a facility with adequate scrubbing capacity.

Emergency Spill Protocol

In the event of a spill, speed and containment are vital.

PPE Required:

  • Respiratory: N95 or P100 respirator (if solid dust is present).

  • Skin: Nitrile gloves (minimum 0.11mm thickness). Note: Amines can permeate latex quickly.

  • Eyes: Chemical splash goggles.

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Ventilate: Open fume hoods to maximum sash height; open windows if safe.

  • Neutralize (Liquid Spills):

    • Do not use strong acids.

    • Absorb with an inert material (Vermiculite, Dry Sand, or commercial "Organic" spill pads).

    • Pro-Tip: Do not use paper towels for neat amine spills; the high surface area can increase evaporation rates of toxic vapors.

  • Capture (Solid Spills):

    • Avoid dry sweeping (creates dust).

    • Cover with a damp paper towel (water or ethanol) to suppress dust, then scoop into a disposal bag.

  • Decontaminate: Wipe the surface with a mild dilute acid (e.g., 1% acetic acid) to protonate any residual amine, making it water-soluble, followed by a soap and water wash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Nitrogen Oxides (NOx) Control.

  • PubChem. (n.d.). Pyridazine Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.